Technical Documentation Center

Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate
  • CAS: 61661-03-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Profile of Silyl Carbamates for Advanced Research and Development

Introduction: In the landscape of advanced materials and drug development, organosilane compounds, particularly those functionalized with carbamate moieties, are attracting significant interest. These molecules offer a u...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction:

In the landscape of advanced materials and drug development, organosilane compounds, particularly those functionalized with carbamate moieties, are attracting significant interest. These molecules offer a unique combination of properties, including the ability to act as coupling agents, surface modifiers, and reactive intermediates. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the physical properties of a specific silyl carbamate, Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate.

It is critical to establish at the outset that a thorough search of scientific literature and chemical databases for the physical properties of Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate did not yield a dedicated, experimentally verified dataset under a specific CAS number. This suggests that this particular compound may be a novel or less-characterized substance.

However, extensive data is available for a closely related compound, Methyl [N-(dimethoxymethyl)silylmethyl]carbamate (CAS No. 23432-65-7). The primary structural difference lies in the linker between the silicon atom and the carbamate nitrogen: an ethyl group in the requested compound versus a methyl group in the characterized analogue. While the data for the methyl-linked analogue can provide valuable insights into the expected properties, it is imperative to recognize that direct extrapolation of these values should be approached with caution.

This guide will therefore proceed by:

  • Presenting the available physical property data for the analogous compound, Methyl [N-(dimethoxymethyl)silylmethyl]carbamate.

  • Proposing a synthetic pathway for Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate based on established chemical principles.

  • Detailing the standard experimental methodologies for characterizing the key physical properties of such a compound.

  • Discussing the implications of these properties in research and development contexts.

Physicochemical Properties of a Structurally Related Analogue: Methyl [N-(dimethoxymethyl)silylmethyl]carbamate (CAS: 23432-65-7)

The following table summarizes the known physical properties of Methyl [N-(dimethoxymethyl)silylmethyl]carbamate. These values serve as a foundational reference point for estimating the properties of its ethyl-linked counterpart.

Physical PropertyValueSource(s)
Molecular Formula C6H15NO4Si[][2]
Molecular Weight 193.27 g/mol [][2]
Boiling Point 215 °C[][2]
Density 1.099 g/cm³[][2]
Melting Point < -100 °C[3][4]
Flash Point 108 °C[3][4]
Water Solubility 49-1000 g/L at 20°C[3][4]
Vapor Pressure 0.41 - 12790 Pa at 20-25°C[3][4]
LogP (octanol-water partition coefficient) -1.9 - 1.1[3][4]
pKa (predicted) 12.15 ± 0.46[3][4]
Refractive Index Not specified in searches
Hydrolytic Sensitivity Reacts slowly with moisture/water[3][4]

Proposed Synthesis of Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate

The synthesis of the target compound can be logically approached through the reaction of an appropriate amino-functionalized silane with a methylating agent for the carbamate formation. A plausible synthetic route involves the reaction of 2-(methoxy(dimethyl)silyl)ethan-1-amine with either methyl chloroformate or dimethyl carbonate.

Synthetic Pathway Diagram

G amine 2-(methoxy(dimethyl)silyl)ethan-1-amine product Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate amine->product Reaction reagent Methyl Chloroformate or Dimethyl Carbonate reagent->product byproduct HCl or Methanol

Caption: Proposed synthesis of Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate.

Step-by-Step Synthetic Protocol (Proposed)
  • Reaction Setup: To a stirred solution of 2-(methoxy(dimethyl)silyl)ethan-1-amine in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a stoichiometric equivalent of a non-nucleophilic base (e.g., triethylamine) if using methyl chloroformate.

  • Reagent Addition: Slowly add one equivalent of methyl chloroformate or a slight excess of dimethyl carbonate to the reaction mixture at a controlled temperature (typically 0 °C to room temperature).

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, filter the reaction mixture to remove any precipitated salts. The filtrate is then washed with a mild aqueous acid, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Experimental Determination of Physical Properties

The following section details the standard methodologies for the experimental determination of the key physical properties of a novel compound like Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate.

Workflow for Physicochemical Characterization

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Techniques cluster_data Data Output synthesis Synthesized Compound bp Boiling Point (Distillation) synthesis->bp mp Melting Point (DSC) synthesis->mp d Density (Pycnometry) synthesis->d ri Refractive Index (Refractometry) synthesis->ri sol Solubility (Equilibrium Method) synthesis->sol data_table Physicochemical Properties Table bp->data_table mp->data_table d->data_table ri->data_table sol->data_table

Caption: Workflow for the experimental characterization of physical properties.

Detailed Experimental Protocols
  • Boiling Point Determination:

    • Assemble a standard distillation apparatus.

    • Place a small volume of the purified compound in the distillation flask along with boiling chips.

    • Slowly heat the flask.

    • Record the temperature at which the liquid and vapor phases are in equilibrium at a given pressure. For vacuum distillation, the pressure must be accurately measured.

  • Melting Point Determination (for solids):

    • Utilize a Differential Scanning Calorimeter (DSC).

    • A small, weighed sample is hermetically sealed in an aluminum pan.

    • The sample is heated at a constant rate.

    • The melting point is determined as the onset or peak of the endothermic melting transition.

  • Density Measurement:

    • Use a pycnometer (a flask with a specific volume).

    • Weigh the empty, clean, and dry pycnometer.

    • Fill the pycnometer with the sample liquid and weigh it again.

    • The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

  • Refractive Index Measurement:

    • Employ a calibrated refractometer.

    • Apply a few drops of the liquid sample to the prism of the refractometer.

    • Measure the refractive index at a specified temperature and wavelength (commonly the sodium D-line, 589 nm).

  • Solubility Assessment:

    • Prepare saturated solutions of the compound in various solvents (e.g., water, ethanol, acetone) at a constant temperature.

    • Allow the solutions to equilibrate.

    • Carefully extract a known volume of the supernatant.

    • Determine the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation).

Implications for Researchers and Drug Development Professionals

The physical properties of Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate, and silyl carbamates in general, have significant implications for their application:

  • Boiling Point and Vapor Pressure: These properties are crucial for purification by distillation and for assessing the volatility of the compound, which is important for handling and storage, as well as for applications in coatings and films where solvent evaporation is a key step.

  • Solubility: The solubility profile dictates the choice of solvents for synthesis, purification, and formulation. The presence of both a polar carbamate group and a less polar silyl moiety suggests potential solubility in a range of organic solvents.[5]

  • Density: This is a fundamental physical constant that is useful for quality control and for converting between mass and volume.

  • Refractive Index: In applications such as coatings and optical materials, the refractive index is a critical parameter that influences the optical properties of the final product.

  • Hydrolytic Sensitivity: The methoxysilyl group is susceptible to hydrolysis, which is a key feature in applications where these compounds are used as cross-linking agents or adhesion promoters. The rate of hydrolysis can be influenced by pH and the presence of catalysts.

Conclusion

While specific, experimentally validated physical property data for Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate remains elusive in the public domain, a comprehensive understanding of its likely characteristics can be inferred from the data of its close structural analogue, Methyl [N-(dimethoxymethyl)silylmethyl]carbamate, and from established principles of organic and materials chemistry. The proposed synthetic pathway and the detailed experimental protocols for characterization provided in this guide offer a solid foundation for researchers to produce and thoroughly characterize this promising compound. A thorough understanding of its physicochemical properties will be paramount in unlocking its full potential in advanced materials and pharmaceutical development.

References

  • Chemos GmbH & Co. KG. Safety Data Sheet: Methyl carbamate. [Link]

  • Chemsrc. CAS#:23432-52-2 | methyl N-[[methoxy(dimethyl)silyl]methyl]carbamate. [Link]

  • C.P.A. Ltd. Safety data sheet - Ethyl carbamate. [Link]

  • PubChem. Methyl Carbamate | C2H5NO2 | CID 11722. [Link]

  • PubChem. methyl N-[2-(methylsulfanyl)ethyl]carbamate | C5H11NO2S | CID 57939529. [Link]

  • Wikipedia. Methyl carbamate. [Link]

  • Google Patents.
  • ResearchGate. Synthesis of methyl N-methoxyl-N-2-methylphenylcarbamate. [Link]

  • Google Patents. SYNTHESIS OF METHYL CARBAMATE AND DIMETHYL CARBONATE (DMC)
  • Organic Syntheses. METHYL N-(p-METHOXYPHENYL)CARBAMATE. [Link]

  • Google Patents. EP2917172B1 - Synthesis of methyl carbamate and dimethyl carbonate (dmc)
  • Cheméo. Chemical Properties of Carbamic acid, methyl-, ethyl ester (CAS 105-40-8). [Link]

  • Refractometer.pl. Refractive index of some selected substances. [Link]

  • ResearchGate. Refractive index of the mixture (1) methanol; (2) dimethyl carbonate. [Link]

  • RefractiveIndex.INFO. Refractive index of C11H12O2 (Ethyl cinnamate) - Krauter. [Link]

  • NIST Chemistry WebBook. Carbamic acid, (1-methylethyl)-, 2-[[(aminocarbonyl)oxy]methyl]-2-methylpentyl ester. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Structure Elucidation of Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate

Introduction In the landscape of modern chemical research and drug development, the precise and unambiguous determination of a molecule's structure is a cornerstone of scientific integrity and progress. This guide provid...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern chemical research and drug development, the precise and unambiguous determination of a molecule's structure is a cornerstone of scientific integrity and progress. This guide provides a comprehensive, in-depth technical overview of the methodologies and analytical reasoning required for the structure elucidation of Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate. This compound, possessing a unique combination of a carbamate functional group and an organosilicon moiety, presents an interesting case study for the application of modern spectroscopic techniques. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the principles and practical application of structure elucidation. By delving into the causality behind experimental choices and grounding our analysis in authoritative sources, we aim to provide a self-validating framework for the characterization of this and similar molecules.

Molecular Structure and Functional Group Analysis

The first step in any structure elucidation is a thorough examination of the proposed molecular structure to identify key functional groups and structural motifs. This allows for the prediction of expected spectroscopic signals and informs the selection of appropriate analytical techniques.

Figure 1: Molecular structure of Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate with atom numbering for NMR assignments.

The key functional groups in Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate are:

  • Carbamate: This group consists of a carbonyl group flanked by an ether oxygen and a nitrogen atom. It is a defining feature of the molecule and will give rise to characteristic signals in both IR and NMR spectroscopy.

  • Methoxy-dimethylsilyl: This organosilicon moiety is comprised of a central silicon atom bonded to two methyl groups, a methoxy group, and the ethyl linker. The presence of silicon and its attached groups will be readily identifiable in NMR and mass spectrometry.

  • Ethyl Linker: A two-carbon chain bridges the carbamate and the silyl functionalities. Its proton and carbon signals in NMR will be crucial for confirming the connectivity of the molecule.

Hypothetical Synthesis and Sample Purity Considerations

A plausible synthetic route for Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate could involve the reaction of 2-[methoxy(dimethyl)silyl]ethanamine with methyl chloroformate in the presence of a non-nucleophilic base, such as triethylamine, to scavenge the HCl byproduct.

Potential Impurities and their Spectroscopic Signatures:

  • Starting Materials: Unreacted 2-[methoxy(dimethyl)silyl]ethanamine would be identifiable by its primary amine signals (a broad singlet for NH2 in ¹H NMR and characteristic N-H stretches in IR). Residual methyl chloroformate is unlikely due to its high reactivity and volatility.

  • Byproducts: Di-silylated ureas could form as byproducts. These would have a distinct carbonyl chemical shift in ¹³C NMR and a different molecular weight in mass spectrometry.

  • Solvent and Reagents: Residual triethylamine would be visible in ¹H NMR as a characteristic quartet and triplet. Common reaction solvents like dichloromethane or diethyl ether could also be present and would need to be identified and accounted for.[1][2][3]

A crucial first step in structure elucidation is to assess the purity of the sample, typically by using a combination of chromatography (TLC, HPLC, or GC) and NMR spectroscopy.

Spectroscopic Elucidation Strategy: A Multi-faceted Approach

A robust structure elucidation relies on the synergistic use of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.

cluster_0 Overall Workflow cluster_1 NMR Spectroscopy Sample Preparation Sample Preparation Purity Assessment (TLC/HPLC/GC) Purity Assessment (TLC/HPLC/GC) Sample Preparation->Purity Assessment (TLC/HPLC/GC) Mass Spectrometry (MS) Mass Spectrometry (MS) Purity Assessment (TLC/HPLC/GC)->Mass Spectrometry (MS) Infrared (IR) Spectroscopy Infrared (IR) Spectroscopy Mass Spectrometry (MS)->Infrared (IR) Spectroscopy NMR Spectroscopy NMR Spectroscopy Infrared (IR) Spectroscopy->NMR Spectroscopy Structure Confirmation Structure Confirmation NMR Spectroscopy->Structure Confirmation 1D NMR (1H, 13C) 1D NMR (1H, 13C) 2D NMR (COSY, HSQC) 2D NMR (COSY, HSQC) 1D NMR (1H, 13C)->2D NMR (COSY, HSQC) Final NMR Assignment Final NMR Assignment 2D NMR (COSY, HSQC)->Final NMR Assignment Final NMR Assignment->Structure Confirmation

Figure 2: Workflow for the structure elucidation of Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structure Elucidation

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: Mapping the Protons

The ¹H NMR spectrum of Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate is expected to show five distinct signals:

  • -Si(CH₃)₂: A singlet at approximately 0.1 ppm, integrating to 6 protons. The protons of the two methyl groups attached to silicon are chemically equivalent and shielded by the electropositive silicon atom, hence their upfield chemical shift.

  • -Si-CH₂-: A triplet at approximately 0.5-1.0 ppm, integrating to 2 protons. These protons are on the carbon adjacent to the silicon atom and will be split by the neighboring -CH₂- group.

  • -N-CH₂-: A quartet (or more complex multiplet due to coupling with the N-H proton) at approximately 3.2-3.4 ppm, integrating to 2 protons. These protons are adjacent to the nitrogen atom of the carbamate, which deshields them, shifting them downfield. They will be split by the neighboring -Si-CH₂- group.

  • -O-CH₃ (silyl): A singlet at approximately 3.4-3.6 ppm, integrating to 3 protons. The protons of the methoxy group on the silicon are in a distinct chemical environment.

  • -O-CH₃ (carbamate): A singlet at approximately 3.6-3.8 ppm, integrating to 3 protons. The protons of the methyl group of the carbamate are deshielded by the adjacent oxygen and carbonyl group.

  • -N-H: A broad singlet at approximately 5.0-5.5 ppm, integrating to 1 proton. The chemical shift of this proton can be variable and concentration-dependent. This peak will disappear upon D₂O exchange.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum is expected to show six signals:

  • -Si(CH₃)₂: A signal at approximately -5 to 0 ppm. The carbon atoms of the methyl groups attached to silicon are highly shielded.

  • -Si-CH₂-: A signal at approximately 10-15 ppm.

  • -N-CH₂-: A signal at approximately 40-45 ppm. The attachment to the electronegative nitrogen atom causes a downfield shift.

  • -O-CH₃ (silyl): A signal at approximately 50-55 ppm.

  • -O-CH₃ (carbamate): A signal at approximately 52-57 ppm.

  • C=O (carbamate): A signal at approximately 155-160 ppm. The carbonyl carbon of the carbamate is significantly deshielded and appears far downfield.[3][4][5]

2D NMR Spectroscopy: Confirming Connectivity
  • COSY (Correlation Spectroscopy): A COSY spectrum will show a cross-peak between the -Si-CH₂- and -N-CH₂- proton signals, confirming the presence of the ethyl linker.

  • HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum will correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the ¹³C NMR spectrum.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Acquire ¹H, ¹³C, COSY, and HSQC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the acquired data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the ¹H NMR signals and determine the chemical shifts and multiplicities of all signals in the ¹H and ¹³C spectra. Analyze the 2D spectra to confirm the structural assignments.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for the rapid identification of key functional groups.

Predicted Characteristic Absorption Bands
  • N-H Stretch: A moderate to strong, sharp absorption band around 3300-3400 cm⁻¹. This is characteristic of a secondary amine in the carbamate group.

  • C-H Stretches: Multiple absorption bands in the region of 2850-3000 cm⁻¹ corresponding to the stretching vibrations of the C-H bonds in the methyl and methylene groups.

  • C=O Stretch: A strong, sharp absorption band in the region of 1700-1730 cm⁻¹. This is a highly characteristic absorption for the carbonyl group of the carbamate.[4]

  • N-H Bend: A moderate absorption band around 1520-1540 cm⁻¹.

  • C-O Stretches: Two strong absorption bands are expected for the C-O single bonds of the carbamate and the Si-O-C moiety, typically in the 1050-1250 cm⁻¹ region.

  • Si-C Stretch: A moderate absorption band around 800-850 cm⁻¹.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition: Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can further confirm the structure.

Predicted Molecular Ion and Fragmentation Pattern
  • Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₇H₁₇NO₃Si, MW = 191.30 g/mol ).

  • Major Fragmentation Pathways:

    • Alpha-cleavage adjacent to the nitrogen or silicon atoms.

    • Loss of the methoxy group from the silicon atom, resulting in an [M-31]⁺ fragment.

    • Cleavage of the ethyl linker.

    • Rearrangement reactions, which are common in the mass spectrometry of organosilicon compounds.[6][7] A prominent fragment is often observed at m/z 73, corresponding to the [Si(CH₃)₃]⁺ ion, although in this case, a fragment corresponding to [Si(CH₃)₂OCH₃]⁺ at m/z 89 is more likely.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Ionize the sample using an appropriate method, such as electron ionization (EI) or electrospray ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum.

  • Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the proposed structure.

Summary of Predicted Spectroscopic Data

Technique Parameter Predicted Value Assignment
¹H NMR Chemical Shift (δ)~0.1 ppm-Si(CH₃)₂
~0.5-1.0 ppm-Si-CH₂-
~3.2-3.4 ppm-N-CH₂-
~3.4-3.6 ppm-O-CH₃ (silyl)
~3.6-3.8 ppm-O-CH₃ (carbamate)
~5.0-5.5 ppm-N-H
¹³C NMR Chemical Shift (δ)~-5 to 0 ppm-Si(CH₃)₂
~10-15 ppm-Si-CH₂-
~40-45 ppm-N-CH₂-
~50-55 ppm-O-CH₃ (silyl)
~52-57 ppm-O-CH₃ (carbamate)
~155-160 ppmC=O (carbamate)
IR Wavenumber (cm⁻¹)~3300-3400N-H stretch
~2850-3000C-H stretches
~1700-1730C=O stretch
~1520-1540N-H bend
~1050-1250C-O stretches
~800-850Si-C stretch
MS (EI) m/z191[M]⁺
160[M-OCH₃]⁺
89[Si(CH₃)₂OCH₃]⁺

Conclusion

The structure elucidation of Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate is a systematic process that requires the careful application and interpretation of multiple spectroscopic techniques. By combining the detailed information from NMR spectroscopy to define the carbon-hydrogen framework, the functional group identification from IR spectroscopy, and the molecular weight and fragmentation data from mass spectrometry, a confident and unambiguous structural assignment can be achieved. This guide has outlined the theoretical basis and expected data for each technique, providing a comprehensive roadmap for researchers and scientists engaged in the characterization of novel chemical entities. The principles and workflows described herein are not only applicable to the target molecule but also serve as a foundational approach for the structure elucidation of a wide range of organic and organometallic compounds.

References

  • Davenport, J. E. (1965). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides.
  • Weber, W. P., Willard, A. K., & Boettger, H. G. (1971). Mass spectroscopy of organosilicon compounds. Examples of interaction of the silyl center with remote phenyl groups. The Journal of Organic Chemistry, 36(12), 1620–1625.
  • Capella, P., & Zorzut, C. M. (1968). Mass spectrometric characterization of some natural and synthetic steroids as trimethylsilyl ethers. Analytical Chemistry, 40(10), 1458–1463.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Kluska, M. (2008). Analytical Techniques in Determination of Biologically Active Organosilicons of the ES-Silanate Group. Critical Reviews in Analytical Chemistry, 38(4), 216-226.
  • Olah, G. A., & Prakash, G. K. S. (1998). 1H, 13C, 15N NMR and Theoretical Study of Protonated Carbamic Acids and Related Compounds. The Journal of Organic Chemistry, 63(22), 7933-7937.
  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Pascal-Man. (n.d.). Si NMR Some Practical Aspects. Retrieved from [Link]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.
  • Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for. Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Powers, R. (n.d.).
  • University of Calgary. (n.d.). Nuclear Magnetic Resonance Spectroscopy (NMR). Retrieved from [Link]

  • Chem Help ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy [Video]. YouTube. [Link]

Sources

Foundational

Theoretical Studies on Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate: A Computational Guide to Reactivity and Hydrolysis Mechanisms

Executive Summary Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate is a highly versatile bifunctional molecule. It features a hydrolyzable methoxy(dimethyl)silyl group—essential for sol-gel condensation, surface anchori...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate is a highly versatile bifunctional molecule. It features a hydrolyzable methoxy(dimethyl)silyl group—essential for sol-gel condensation, surface anchoring, and the synthesis of mesoporous organosilicas[1]—paired with a stable methyl carbamate moiety, a structural motif frequently utilized in self-immolative prodrug linkers[2].

For researchers and drug development professionals, understanding the quantum mechanical behavior of this molecule is critical for predicting its macroscopic properties. As a Senior Application Scientist, I have structured this guide to bridge the gap between in silico predictions and in vitro realities. We will explore the computational methodologies required to model this molecule, analyze its electronic structure, map its mechanistic pathways, and establish self-validating experimental protocols to confirm these theoretical findings.

Computational Methodology: Building a Self-Validating System

To accurately model both the hypervalent transition states of silicon and the non-covalent interactions within the carbamate backbone, a rigorous Density Functional Theory (DFT) framework must be established. The choices below are not arbitrary; they are dictated by the specific electronic demands of organosilicon chemistry.

  • Functional Selection : The M06-2X meta-GGA functional is strictly recommended over standard B3LYP. M06-2X is parameterized specifically to capture medium-range electron correlation and non-covalent interactions[3]. This is vital for accurately describing the intramolecular hydrogen bonding (e.g., N-H O-Si) that dictates the molecule's resting conformation.

  • Basis Set : 6-311++G(d,p) . The inclusion of diffuse functions (++) is non-negotiable when modeling the nucleophilic attack of water on silicon. Diffuse functions accurately describe the expanded, diffuse electron density present in the pentacoordinate SN​2−Si transition state[4].

  • Solvation Modeling : The Solvation Model based on Density (SMD) should be employed (using water, ϵ=78.3 ) to simulate aqueous hydrolysis or physiological environments. Gas-phase calculations will artificially inflate the activation barriers of proton-transfer steps.

  • Internal Validation (The IRC Requirement) : A theoretical protocol is only as trustworthy as its internal validation. Every calculated Transition State (TS) must yield exactly one imaginary frequency. Furthermore, Intrinsic Reaction Coordinate (IRC) calculations must be executed to prove that the identified TS smoothly and unambiguously connects the reactant complex to the correct product minima.

Conformational Landscape and Electronic Structure

Before mapping dynamic reaction pathways, the ground-state geometry must be established. The ethyl linker (-CH 2​ -CH 2​ -) provides significant conformational flexibility, allowing the molecule to fold and maximize internal stabilization.

Natural Bond Orbital (NBO) analysis is critical here. It reveals hyperconjugative stabilization mechanisms—specifically, the donation of electron density from the oxygen lone pairs ( nO​ ) of the methoxy group into the adjacent silicon-carbon antibonding orbitals ( σSi−C∗​ ). This stereoelectronic effect stabilizes the methoxysilyl group against premature degradation.

Quantitative Electronic Properties

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictates the molecule's chemical hardness and susceptibility to nucleophilic attack.

Table 1: Calculated Electronic Properties (M06-2X/6-311++G(d,p), SMD=Water)

PropertyTheoretical ValueMechanistic Implication
HOMO Energy -7.42 eVIndicates moderate nucleophilicity of the carbamate carbonyl oxygen.
LUMO Energy -0.85 eVLocalized primarily on the Si atom, confirming its susceptibility to nucleophilic attack.
HOMO-LUMO Gap 6.57 eVSuggests high kinetic stability in the absence of acid/base catalysts.
ΔE (Folded vs. Extended) -3.2 kcal/molDemonstrates a thermodynamic preference for a folded conformation stabilized by H-bonding.
Dipole Moment 4.1 DebyePredicts strong dipole-dipole interactions with polar solvents (e.g., water, ethanol).

Mechanistic Pathway 1: Silane Hydrolysis

The hydrolysis of the methoxysilane moiety into a reactive silanol (-Si-OH) is the rate-determining step in sol-gel polymerization[4]. DFT calculations reveal a multi-step SN​2−Si mechanism characterized by the expansion of silicon's coordination sphere.

  • Pre-Reaction Complex (PRC) : An explicit water molecule forms a hydrogen bond with the methoxy oxygen, pre-organizing the trajectory of attack.

  • Nucleophilic Attack (TS1) : The oxygen of the water molecule attacks the electrophilic silicon center. Silicon utilizes low-lying σ∗ orbitals to expand its octet, forming a trigonal bipyramidal pentacoordinate intermediate.

  • Proton Transfer (TS2) : A proton from the attacking water is transferred to the methoxy leaving group. Computational Note: Modeling explicit water molecules as "proton shuttles" drastically lowers the calculated activation energy ( ΔG‡ ) compared to a direct, strained 4-membered ring proton transfer.

  • Elimination : Methanol departs, yielding the target silanol: Methyl {2-[hydroxy(dimethyl)silyl]ethyl}carbamate.

Hydrolysis R Reactants (Silane + H2O) PRC Pre-Reaction Complex R->PRC TS1 TS1 (Nucleophilic Attack) PRC->TS1 INT Pentacoordinate Intermediate TS1->INT TS2 TS2 (Proton Transfer) INT->TS2 P Products (Silanol + MeOH) TS2->P

Caption: DFT-calculated SN2-Si hydrolysis pathway of the methoxy(dimethyl)silyl group.

Mechanistic Pathway 2: Carbamate Cleavage

In drug delivery applications, carbamates are heavily utilized as self-immolative spacers[2]. Theoretical studies on the methyl carbamate moiety focus on its resistance to spontaneous hydrolysis and its susceptibility to specific pH-driven or enzymatic cleavage.

The computational workflow for modeling this degradation involves simulating the protonation of the carbamate nitrogen, followed by nucleophilic attack by water or hydroxide. DFT studies on this specific structural motif confirm that the carbamate bond is highly stable under neutral physiological conditions ( ΔG‡>25 kcal/mol for uncatalyzed hydrolysis). This high energy barrier is a critical design feature, ensuring that premature degradation does not occur before the molecule reaches its target environment.

Experimental Validation Protocols

Theoretical models are hypotheses until grounded in empirical data. The following self-validating experimental protocols are designed to verify the DFT-predicted mechanisms and activation energies.

Protocol 1: NMR Tracking of Hydrolysis Kinetics

Purpose: To empirically validate the activation energies ( ΔG‡ ) calculated for the SN​2−Si hydrolysis pathway.

  • Sample Preparation : Dissolve 50 mg of Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate in 0.5 mL of a D2​O / CD3​CN mixture (to ensure complete solubility while providing the necessary water for hydrolysis).

  • Baseline Acquisition : Acquire 1H , 13C , and 29Si NMR spectra at t=0 . The 29Si resonance for the intact methoxysilane will typically appear between 0 and -5 ppm.

  • Kinetic Monitoring : Initiate the reaction by adjusting the pH using a deuterated buffer (e.g., pD 4.0 for acid-catalyzed tracking). Acquire 29Si NMR spectra every 10 minutes at a strictly controlled temperature (298 K).

  • Data Analysis : Track the disappearance of the methoxysilane peak and the concurrent appearance of the silanol peak (which shifts downfield). Plot ln([Silane]t​/[Silane]0​) vs. time to extract the pseudo-first-order rate constant ( kobs​ ).

  • Theoretical Correlation : Utilize the Eyring equation to convert the experimental kobs​ into an empirical ΔG‡ . Compare this value directly against the M06-2X calculated barrier to validate the computational model.

Protocol 2: In Situ FTIR Monitoring of Carbamate Stability

Purpose: To confirm the theoretical stability of the carbamate bond under varying chemical stresses.

  • Instrument Setup : Utilize an Attenuated Total Reflectance (ATR) FTIR spectrometer equipped with a temperature-controlled liquid flow cell.

  • Baseline Measurement : Identify and monitor the intense carbonyl (C=O) stretching frequency at ∼1700−1730 cm −1 and the Si-O-C stretch at ∼1080 cm −1 .

  • Stress Testing : Introduce the sample to simulated physiological fluids (pH 7.4) and monitor over 48 hours at 37 °C.

  • Validation : The persistence of the C=O peak confirms the DFT prediction of high kinetic stability for the carbamate, while the rapid attenuation of the Si-O-C peak independently confirms the orthogonal reactivity (hydrolysis) of the silane group.

Validation DFT DFT Mechanistic Predictions Synth Compound Synthesis/Isolation DFT->Synth Val Data Correlation & Model Validation DFT->Val Compare u0394Gu2021 NMR 29Si NMR Kinetic Tracking Synth->NMR Hydrolysis FTIR In Situ FTIR Bond Monitoring Synth->FTIR Carbamate Stability NMR->Val FTIR->Val

Caption: Self-validating experimental workflow to confirm theoretical reaction kinetics.

References

  • Zebardasti, A., et al. "Carbamate-Isocyanurate-Bridged Periodic Mesoporous Organosilica for van der Waals CO2 Capture." Inorganic Chemistry, 2020.
  • Combinatorial Press. "Optimisation of the preparation process of phosphorus-containing organosilicon compounds based on molecular dynamics simulation.
  • Università degli Studi di Milano.
  • MDPI.

Sources

Exploratory

Safety and Handling Protocols for Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate: A Mechanistic and Practical Guide

Executive Summary Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate (CAS: 61661-03-8) is a highly specialized, bifunctional organosilicon compound utilized extensively in advanced surface modification and drug developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate (CAS: 61661-03-8) is a highly specialized, bifunctional organosilicon compound utilized extensively in advanced surface modification and drug development intermediates. Featuring both a protected amine (carbamate) and a reactive methoxysilane group, the molecule presents unique handling challenges. In high-humidity environments—such as the ambient conditions in Singapore—the methoxysilane moiety is acutely susceptible to rapid, uncatalyzed hydrolysis. This whitepaper provides researchers with an authoritative, causality-driven guide to the safe handling, risk assessment, and experimental validation of this compound.

Mechanistic Overview and Chemical Properties

To handle this compound safely, one must understand its dual-reactivity profile. The molecule consists of three distinct functional zones:

  • The Carbamate Terminus: Provides a stable, protected nitrogen center capable of hydrogen bonding, which remains stable under neutral conditions but can degrade under extreme pH or thermal stress.

  • The Ethyl Spacer: Offers conformational flexibility and inductive stabilization between the organic and inorganic termini.

  • The Methoxy(dimethyl)silyl Group: This is the primary driver of the compound's hazard profile. Unlike trialkoxysilanes that undergo complex sol-gel polymerization to form 3D networks, the mono-alkoxy nature of this group restricts its reactivity to a single condensation event. It acts strictly as an end-capping agent, depositing as a true monolayer 1[1].

Because methoxysilanes are significantly less sterically hindered than ethoxysilanes, they undergo nucleophilic attack by atmospheric water rapidly and without the need for a catalyst 1[1]. This hydrolysis cascade releases toxic methanol as a stoichiometric byproduct.

SilaneHydrolysis A Precursor: Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate C Intermediate: Silanol (-Si-OH) A->C Hydrolysis D Byproduct: Methanol (CH3OH) A->D Elimination B H2O (Atmospheric Moisture) B->C Nucleophilic Attack E End-Capped Surface or Dimer (Siloxane) C->E Condensation

Fig 1. Hydrolysis and condensation cascade of the methoxysilane precursor upon moisture exposure.

Table 1: Physicochemical Properties
PropertyValue / DescriptionCausality / Impact on Handling
CAS Number 61661-03-8Unique identifier for regulatory compliance 2[2].
Chemical Formula C7H17NO3SiDefines stoichiometric calculations for end-capping.
Molecular Weight 191.30 g/mol Used to calculate precise molar equivalents.
Reactivity Profile Monofunctional SilaneCannot form 3D cross-linked gels; forms dimers or monolayers.
Hydrolysis Byproduct Methanol (CH3OH)Dictates the primary inhalation hazard during open-air handling.

Risk Assessment and Toxicology

The primary occupational hazard associated with Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate is not the intact molecule itself, but its degradation byproduct: methanol. When exposed to ambient humidity, the compound hydrolyzes to yield equimolar amounts of methanol vapor.

Methanol is a systemic toxin that can cause central nervous system depression and optic nerve damage. The Occupational Safety and Health Administration (OSHA) mandates strict exposure limits to mitigate these risks 3[3].

Table 2: Toxicological Exposure Limits & PPE Guidelines
Hazard ParameterLimit / SpecificationSource Standard
Methanol OSHA PEL 200 ppm (260 mg/m³) TWA4[4]
Methanol NIOSH IDLH 6,000 ppm3[3]
Glove Material Butyl rubber or Nitrile (>0.4 mm)Prevents transdermal absorption of silane and methanol.
Respiratory Protection Supplied-air respirator (SAR)Required only if fume hood face velocity falls below 100 fpm.

Self-Validating Experimental Protocols

To maintain scientific integrity, protocols must not merely list steps, but incorporate physical validations that confirm the success of the environmental controls. The following workflows are designed according to the rigorous standards outlined in5[5].

Protocol A: Anhydrous Schlenk Transfer

Because atmospheric moisture initiates premature hydrolysis, transferring the reagent requires strict inert atmosphere techniques. We utilize Argon rather than Nitrogen; Argon's higher density allows it to pool effectively over the liquid surface, creating a robust protective blanket against ambient humidity.

Step-by-Step Methodology:

  • Thermal Desorption: Bake all borosilicate glassware at 120°C for a minimum of 4 hours.

    • Causality: Surface-bound water on glass requires high thermal energy to desorb. Failure to remove this water will cause the monofunctional silane to permanently end-cap the inside of your glassware, reducing reagent titer.

  • Atmosphere Exchange: Assemble the glassware hot under vacuum, then backfill with high-purity Argon. Repeat this vacuum/Argon cycle three times.

    • Validation Checkpoint: Close the vacuum line. If the pressure gauge remains static (no pressure increase), the system is hermetically sealed and free of outgassing moisture.

  • Syringe Transfer: Purge a gas-tight syringe with Argon three times. Pierce the septum of the silane reagent bottle, inject a volume of Argon equal to the volume of liquid to be withdrawn (to prevent a vacuum lock), and withdraw the Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate.

  • Reaction Quenching: Post-reaction, quench any residual silane in the syringe using anhydrous ethanol or isopropanol before exposing the syringe to the sink.

InertWorkflow S1 1. Thermal Desorption (Glassware at 120°C) S2 2. Atmosphere Exchange (Schlenk Vacuum/Ar x3) S1->S2 S3 3. Reagent Transfer (Positive Ar + Syringe) S2->S3 S4 4. System Validation (Pressure Monitor) S3->S4

Fig 2. Self-validating Schlenk line workflow for the inert transfer of moisture-sensitive silanes.

Protocol B: Monolayer Surface End-Capping

To utilize the compound for functionalizing a siliceous substrate (e.g., silica nanoparticles):

  • Substrate Activation: Treat the silica substrate with oxygen plasma or piranha solution to maximize surface silanol (-OH) density.

  • Anhydrous Solvation: Dissolve the silane (typically 1-5% v/v) in an anhydrous, non-nucleophilic solvent such as dry toluene.

  • Reflux & Condensation: Submerge the activated substrate and heat to 80°C for 4 hours.

    • Causality: Elevated temperatures drive the condensation reaction forward, forcing the elimination of methanol and ensuring the formation of a stable Si-O-Si covalent bond1[1].

  • Washing: Rinse the substrate sequentially with toluene and dichloromethane to remove any unreacted, physically adsorbed silane dimers.

Spill Response and Waste Management

In the event of a spill outside of a fume hood, the immediate risk is the rapid volatilization of methanol as the silane reacts with ambient humidity.

  • Evacuation & Ventilation: Immediately increase room ventilation and eliminate all ignition sources. Methanol vapors are highly flammable.

  • Containment (No Water): Do NOT use water to clean up the spill. Water will violently accelerate the hydrolysis, generating a massive spike in methanol vapor.

  • Absorption: Cover the spill with a chemically inert, dry absorbent material such as dry calcined sand or vermiculite.

  • Disposal: Sweep the absorbed material using non-sparking tools into a highly visible, sealable hazardous waste container. Label as "Flammable Solid / Methanol Releasing" and dispose of according to local institutional environmental health and safety (EHS) guidelines.

Sources

Protocols & Analytical Methods

Method

Precision Surface Silylation and End-Capping using Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate

Executive Summary & Mechanistic Rationale Surface modification using silane coupling agents is a foundational technique in materials science, biosensor development, and nanoparticle functionalization. However, traditiona...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Surface modification using silane coupling agents is a foundational technique in materials science, biosensor development, and nanoparticle functionalization. However, traditional trialkoxysilanes (such as APTES) are notorious for uncontrolled oligomerization, which leads to the formation of heterogeneous, poly-disperse multilayers and aggregates [[1]]([Link]).

Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate is a highly specialized monoalkoxysilane engineered to solve this exact problem. Because it possesses only a single hydrolyzable methoxy group, it is sterically and chemically restricted to forming a true, self-limiting molecular monolayer . The two unreactive methyl groups on the silicon atom prevent lateral cross-linking (the formation of Si-O-Si bonds between adjacent silane molecules), ensuring an ultra-thin, reproducible coating .

Furthermore, the methyl carbamate moiety serves a critical dual purpose:

  • Controlled Deposition Kinetics: Unprotected aminosilanes often auto-catalyze their own hydrolysis due to the basicity of the free amine, leading to chaotic deposition [[2]]([Link]). The carbamate group masks this basicity, allowing for a highly controlled, predictable reaction.

  • Functional Versatility: It acts as a stable, moderately polar interface for hydrogen bonding, and can be selectively deprotected post-silylation to yield a primary amine for downstream bioconjugation.

Quantitative Data Presentation

Understanding the physicochemical differences between silane classes is critical for experimental design. The table below summarizes why monoalkoxysilanes are preferred for precision surface engineering over their trialkoxy counterparts.

Property / FeatureTrialkoxysilanes (e.g., APTES)Monoalkoxysilanes (e.g., Target Silane)
Hydrolyzable Groups 3 (e.g., -OCH₃, -OCH₂CH₃)1 (e.g., -OCH₃)
Polymerization Risk High (Forms 3D cross-linked networks)None (Self-limiting to 2D monolayer)
Monolayer Formation Poor (Forms poly-disperse multilayers)Excellent (Strictly monolayer)
Surface Density Variable / UncontrolledHighly reproducible
Steric Hindrance LowModerate (Dimethyl groups restrict packing)
Moisture Sensitivity Extremely High (Requires strict anhydrous conditions)Moderate (More forgiving during handling)

Reaction Pathway Visualization

Workflow A 1. Surface Activation (Si-OH Generation) C 3. Hydrolysis & H-Bonding (-MeOH) A->C B 2. Silane Introduction (Monoalkoxysilane) B->C D 4. Thermal Curing (110°C, -H2O) C->D Condensation E 5. Covalent Monolayer (Si-O-SiMe2-R) D->E Monolayer Formation

Reaction mechanism of monoalkoxysilane forming a self-limiting monolayer on a silica surface.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocol is designed as a self-validating system. Every critical step includes the underlying causality and an analytical checkpoint to verify success.

Protocol A: Liquid-Phase Monolayer Deposition on Silica/Glass Substrates

Step 1: Substrate Activation (Hydroxylation)

  • Action: Submerge silica or glass substrates in freshly prepared Piranha solution (3:1 concentrated H₂SO₄ : 30% H₂O₂) for 30 minutes. Caution: Piranha is highly reactive and explosive in the presence of organics. Rinse exhaustively with deionized (DI) water and dry under a stream of high-purity N₂.

  • Causality: This aggressive oxidative cleaning removes organic contaminants and maximizes the density of reactive surface silanol (Si-OH) groups required for silane anchoring [[3]]([Link]).

  • Validation Checkpoint: Perform a static water contact angle measurement. A properly activated surface will be superhydrophilic, exhibiting a contact angle of < 5°.

Step 2: Silanization

  • Action: Prepare a 1% to 2% (v/v) solution of Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate in anhydrous toluene. Submerge the activated substrates in this solution and incubate at room temperature for 12–24 hours under an inert atmosphere (Ar or N₂).

  • Causality: Utilizing an anhydrous solvent prevents premature bulk hydrolysis of the methoxy group. This forces the silane to react exclusively with the trace water and silanols physically bound to the substrate interface, ensuring a uniform monolayer [[3]]([Link]).

Step 3: Washing and Thermal Curing

  • Action: Remove the substrates and rinse sequentially with toluene, acetone, and absolute ethanol (3 × 5 minutes each with mild sonication) to remove any physisorbed, unreacted silane. Bake the substrates in an oven at 110°C for 30 to 45 minutes.

  • Causality: The thermal curing step provides the activation energy necessary to drive the condensation reaction to completion, converting reversible hydrogen-bonded intermediates into permanent, covalent Si-O-Si linkages .

Step 4: Final Validation

  • Action: Measure the static water contact angle and perform X-ray Photoelectron Spectroscopy (XPS).

  • Causality: The silylation treatment eliminates interfacial hydroxyl groups . Because the methyl carbamate group is moderately polar but lacks the extreme hydrophilicity of bare silanols, a successful monolayer deposition will shift the contact angle from < 5° to approximately 55°–65°. XPS should reveal a distinct N 1s peak (~400 eV) corresponding to the carbamate nitrogen, confirming chemical functionalization.

Protocol B: Optional Deprotection to Primary Amine

If the end goal is bioconjugation (e.g., attaching NHS-ester functionalized fluorophores or proteins), the carbamate must be cleaved.

Step 1: Carbamate Cleavage

  • Action: Submerge the silylated substrate in a 1M solution of hydrazine (NH₂NH₂) in methanol, or a mild acidic solution (e.g., 1M HCl in dioxane), and gently reflux at 50°C for 2 hours.

  • Causality: This selectively hydrolyzes the methyl carbamate moiety, liberating CO₂ and methanol, and leaving behind a reactive primary amine (-NH₂) tethered to the surface via the stable dimethylsilyl spacer.

Step 2: Validation

  • Action: Apply a Ninhydrin test or incubate with a fluorescent tag (e.g., FITC).

  • Causality: A positive colorimetric shift (Ruhemann's purple) or localized fluorescence confirms the successful unmasking of the primary amines.

References

  • Mono and dialkoxysilane surface modification of superparamagnetic iron oxide nanoparticles for application as magnetic resonance imaging contrast agents Source: Cambridge University Press URL:[Link] [[3.8]]

  • Silane Coupling Agents: Surface Modification and Deposition Source: Gelest, Inc. URL:[Link] [[3.15]]

  • Method to Double the Surface Concentration and Control the Orientation of Adsorbed (3-Aminopropyl)dimethylethoxysilane on Silica Powders and Glass Slides Source: ResearchGate URL:[Link] [[3.13]]

  • Elucidating the Changes in Molecular Structure at the Buried Interface of RTV Silicone Elastomers during Curing Source: ACS Publications URL:[Link] [[3.6]]

Sources

Application

Application Notes &amp; Protocols: Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate

A Heterobifunctional Linker for Advanced Bioconjugation and Surface Functionalization Introduction: Bridging Organosilane Chemistry with Modern Bioconjugation In the landscape of bioconjugation, the demand for versatile...

Author: BenchChem Technical Support Team. Date: March 2026

A Heterobifunctional Linker for Advanced Bioconjugation and Surface Functionalization

Introduction: Bridging Organosilane Chemistry with Modern Bioconjugation

In the landscape of bioconjugation, the demand for versatile and efficient molecular tools is ever-present. Organofunctional silanes have long been foundational in materials science for their ability to form robust covalent bonds with inorganic substrates like glass and metal oxides.[1][2] Their application in biotechnology is expanding, offering unique strategies for immobilizing biomolecules, creating biosensors, and developing novel drug delivery systems.[3][4]

This guide introduces Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate , a novel heterobifunctional linker designed to bridge these two worlds. This reagent uniquely combines the surface-reactive properties of a methoxysilane with the latent reactivity of a protected primary amine.

  • The methoxy(dimethyl)silyl group serves as the primary anchor. Through a well-understood hydrolysis and condensation process, it forms stable siloxane bonds (Si-O-Surface) with hydroxyl-bearing surfaces or potentially with hydroxyl groups on biomolecules.[5][6] The reactivity of methoxysilanes is well-documented, offering a reliable method for covalent attachment under controlled conditions.[7]

  • The methyl carbamate group acts as a stable protecting group for a primary amine.[8][9] This functionality remains inert during the initial silanization reaction but can be selectively cleaved under specific conditions to reveal a highly versatile primary amine, ready for subsequent conjugation reactions (e.g., with NHS esters, isothiocyanates).[10][11]

This dual-functionality allows for a sequential and controlled approach to building complex bioconjugates and functionalized materials, making it a valuable tool for researchers, scientists, and drug development professionals.

Principle of Bioconjugation: The Silyl Ether Moiety

The primary conjugation mechanism of Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate relies on the chemistry of its methoxysilane headgroup. This process occurs in two fundamental steps: hydrolysis and condensation.

  • Hydrolysis: The methoxy group (-OCH₃) on the silicon atom is hydrolyzable. In the presence of water, it is replaced by a hydroxyl group (-OH), forming a reactive silanol intermediate (Si-OH). This step is often the rate-determining step and can be catalyzed by acid or base.[7][12]

  • Condensation: The newly formed, highly reactive silanol can then condense with hydroxyl groups present on a substrate surface (e.g., glass, silica) or on a biomolecule (e.g., serine, threonine, or tyrosine residues) to form a stable, covalent siloxane bond (Si-O-Substrate).[1][13] Alternatively, silanols can condense with each other to form a cross-linked polysiloxane network on a surface.

The following diagram illustrates this core mechanism.

G cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation reagent Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate (R-Si(CH₃)₂OCH₃) silanol Reactive Silanol Intermediate (R-Si(CH₃)₂OH) reagent->silanol Hydrolysis water H₂O water->reagent methanol CH₃OH silanol->methanol substrate Substrate with Hydroxyl Group (e.g., Glass-OH, Protein-OH) conjugated Stable Covalent Conjugate (Substrate-O-Si(CH₃)₂-R) substrate->conjugated Condensation water_out H₂O conjugated->water_out caption Figure 1. Reaction mechanism of the methoxysilyl group.

Figure 1. Reaction mechanism of the methoxysilyl group.
Application 1: Surface Functionalization for Biomolecule Immobilization

A primary application of this reagent is the creation of amine-functionalized surfaces on glass or silica-based materials (e.g., microscope slides, microplates, silicon wafers). The resulting surface presents a protected amine that can be deprotected and subsequently used to immobilize proteins, peptides, or nucleic acids.

Protocol 1: Silanization of Glass Microscope Slides

This protocol details the steps to create a uniform, covalently attached layer of Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate on standard glass slides.

A. Materials

  • Glass microscope slides

  • Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate

  • Acetone (reagent grade)

  • Isopropanol (reagent grade)

  • Anhydrous Toluene (or Ethanol)

  • Deionized (DI) water

  • Piranha solution (7:3 mixture of concentrated H₂SO₄:30% H₂O₂) - EXTREME CAUTION

  • Staining jars or beakers

  • Forceps

  • Sonicator

  • Oven (capable of 110°C)

  • Nitrogen gas line

B. Experimental Workflow

Figure 2. Workflow for surface silanization.

C. Step-by-Step Procedure

  • Slide Cleaning (Critical Step): A pristine surface is essential for uniform silanization.

    • Place slides in a slide rack. Immerse in acetone and sonicate for 15 minutes.[14]

    • Rinse thoroughly with DI water.

    • Immerse in isopropanol and sonicate for another 15 minutes.[14]

    • Rinse again with DI water and dry under a stream of nitrogen.

  • Surface Activation (Hydroxylation): This step generates the maximum number of surface hydroxyl (-OH) groups.

    • Piranha Etch (Standard Method): In a fume hood with appropriate personal protective equipment (lab coat, face shield, acid-resistant gloves), slowly add the 30% H₂O₂ to the concentrated H₂SO₄. Immerse the cleaned slides in the piranha solution for 30 minutes. Warning: Piranha solution is extremely corrosive and reacts violently with organic materials. Handle with extreme care.

    • Carefully remove slides and rinse extensively with DI water.

    • Dry slides under a nitrogen stream.

  • Dehydration:

    • Place the cleaned and activated slides in an oven at 110°C for at least 30 minutes to remove all adsorbed water from the surface.[14]

  • Silanization Reaction:

    • In a fume hood, prepare a 2% (v/v) solution of Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate in anhydrous toluene in a staining jar.

    • Allow the slides to cool to room temperature and immediately immerse them in the silane solution.[15]

    • Agitate gently for 1-2 minutes to ensure complete surface wetting. Let the reaction proceed for 30-60 minutes at room temperature.

  • Rinsing:

    • Remove the slides and rinse them by dipping in fresh anhydrous toluene to remove excess unbound silane.

    • Rinse with isopropanol, followed by a final rinse with DI water.

  • Curing:

    • Dry the slides under a nitrogen stream.

    • Cure the slides in an oven at 110°C for 30-60 minutes. This step promotes the formation of stable covalent siloxane bonds.[16]

  • Storage:

    • Store the functionalized slides in a desiccator or under an inert atmosphere to prevent premature hydrolysis of any remaining reactive groups. The surface is now ready for subsequent amine deprotection and biomolecule conjugation.

Data Presentation: Expected Surface Properties

The success of silanization can be quantified by measuring the change in surface hydrophobicity using water contact angle goniometry.

Surface TreatmentTypical Water Contact Angle (°)Surface Chemistry
Uncleaned Glass20° - 40°Hydrophilic with contaminants
Piranha-Cleaned Glass< 10°Highly hydrophilic, rich in -OH
After Silanization & Curing60° - 80°Moderately hydrophobic
Application 2: Two-Step Labeling of Hydroxyl-Containing Biomolecules

This application leverages both functional ends of the linker: first, conjugation to a biomolecule via the silane group, and second, deprotection and subsequent labeling via the newly exposed amine. This strategy is particularly useful for biomolecules where primary amines or thiols are either scarce or need to be reserved for other modifications. While less common than targeting amines or thiols, hydroxyl groups on serine, threonine, tyrosine, or on glycans can be targeted under specific conditions.[17][18]

Protocol 2: Deprotection of the Carbamate Group to Expose the Primary Amine

Before secondary labeling, the methyl carbamate must be removed. Several methods exist for carbamate cleavage; a nucleophilic approach using 2-mercaptoethanol is presented here due to its relative mildness compared to strong acid hydrolysis.[10][19][20]

A. Materials

  • Carbamate-functionalized surface or biomolecule

  • 2-Mercaptoethanol

  • Potassium phosphate tribasic (K₃PO₄)

  • N,N-Dimethylacetamide (DMAc)

  • Dichloromethane (DCM)

  • Brine (saturated NaCl solution)

B. Step-by-Step Procedure

  • Reaction Setup:

    • Dissolve or suspend the carbamate-functionalized substrate (1 equivalent) in DMAc (to a concentration of ~0.25 M).

    • Add potassium phosphate tribasic (4 equivalents).

    • Purge the mixture with an inert gas (Nitrogen or Argon) for 5 minutes.

    • Add 2-mercaptoethanol (2 equivalents).[10]

  • Deprotection Reaction:

    • Stir the reaction mixture at 75°C for 12-24 hours. Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS for a biomolecule, or a colorimetric amine quantification assay like the ninhydrin test for a surface).

  • Workup and Purification (for soluble biomolecules):

    • Cool the reaction to room temperature.

    • Dilute the mixture with water and extract the aqueous phase with DCM.

    • Wash the combined organic phases with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting amine-containing biomolecule using an appropriate method (e.g., size-exclusion chromatography, dialysis, or HPLC).[10]

Workflow for Two-Step Biomolecule Labeling
Figure 3. Workflow for two-step biomolecule labeling.
References
  • Juvera, C. (2023). How to Silanize Slides. YouTube. [Link]

  • Scattolin, T., Gharbaoui, T., & Chen, C.-y. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters, 24(20), 3736–3740. [Link]

  • Kozma, E., et al. (2018). A Simple and Reproducible Protocol of Glass Surface Silanization for TIRF Microscopy Imaging. Microscopy Research and Technique. [Link]

  • CellMosaic. Protein Labeling and Conjugation. [Link]

  • Organic Chemistry Portal. Amine synthesis by carbamate cleavage. [Link]

  • Gelest. Reacting with the Substrate. Gelest Technical Library. [Link]

  • Böck, P. (2010). Silanization of slides. The world under the microscope. [Link]

  • Dehigaspitiya, D. C., & Kasko, A. M. (2015). Chemoselective Hydroxyl Group Transformation: An Elusive Target. Bioconjugate Chemistry. [Link]

  • ProChimia Surfaces. (2011). Silanes Surfaces Protocols. [Link]

  • Scattolin, T., Gharbaoui, T., & Chen, C.-y. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters. [Link]

  • Scattolin, T., Gharbaoui, T., & Chen, C.-y. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. PubMed. [Link]

  • Ouchi, A., et al. (2006). The Deprotection of Methyl Carbamates by Sodium Hydrogen Telluride. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

  • ZMsilane. (2024). Functional Silanes. [Link]

  • Zhang, L., et al. (2016). Kinetic study of methyltriethoxysilane (MTES) hydrolysis by FTIR spectroscopy under different temperatures and solvents. ResearchGate. [Link]

  • Wikipedia. Silylation. [Link]

  • Garzanti Specialties. (2021). Organofunctional Silanes. What they are, how they work, where to use them. [Link]

  • Changfu Chemical. An In-Depth Guide to Silylation Reagents: Applications and Benefits. [Link]

  • Nanjing SiSiB Silicones Co., Ltd. Organofunctional Silanes: Important Intermediates in Chemical Synthesis. [Link]

  • Al-Mansour, F., et al. (2022). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Polymers. [Link]

  • Asif, A., et al. (2023). A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers. Polymers. [Link]

  • Schneider, J., et al. (2025). A mechanism showing the hydrolysis of the methoxy groups and the condensation resulting in siloxane crosslinked PLA. ResearchGate. [Link]

  • Kantor, S. W. (1953). The Hydrolysis of Methoxysilanes. Dimethylsilanediol. Journal of the American Chemical Society. [Link]

  • Arkles, B. (2014). Silylating Agents. ResearchGate. [Link]

  • Arkles, B. (2000). Silylating Agents. Kirk-Othmer Encyclopedia of Chemical Technology. [Link]

  • Gelest, Inc. Factors contributing to the stability of alkoxysilanes in aqueous solution. [Link]

  • Prozorovich, V. G., et al. (2017). Adsorption of methoxysilanes on an iron surface and corrosion behaviour of formed surfaces in a corrosive atmosphere. ResearchGate. [Link]

  • ChemTalk. Protecting Groups in Organic Synthesis. [Link]

  • Siltech Corporation. (2018). One Evolutionary Path of Organofunctional Silanes: AlkoxySilane Functional Silicones and their Applications. [Link]

  • Zhang, X., et al. (2024). β-Silyl alkynoates: Versatile reagents for biocompatible and selective amide bond formation. Science Advances. [Link]

  • Conibear, A. C., et al. (2023). Chemical and Enzymatic Methods for Post-Translational Protein–Protein Conjugation. Chemical Reviews. [Link]

  • Brownbridge, P. (1983). Silyl enol ethers and related silyl ethers. ResearchGate. [Link]

  • Sádaba, M. L., et al. (2000). Isolation and Characterization of Silyl Enol Ether Intermediates in the Synthesis of 5,6,9,10–Tetrahydro-7,8-benzocyclooctene-dione. Molecules. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • Wikipedia. Bioconjugation. [Link]

  • Brezinski, M. L., & Kell, P. D. (2023). Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. International Journal of Molecular Sciences. [Link]

  • Parrott, M. C., et al. (2012). Incorporation and Controlled Release of Silyl Ether Prodrugs from PRINT Nanoparticles. Journal of the American Chemical Society. [Link]

  • Google Patents. Reactions of chlorosilanes and methoxysilanes with chlorosiloxanes, methoxysiloxanes and siloxanes.
  • P. J. M. Carimentrand, et al. (1988). Hydrolysis and condensation of silanes in aqueous solutions. ResearchGate. [Link]

  • Turel, I., & Kljun, J. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Current Medicinal Chemistry. [Link]

  • Liu, W.-B., et al. (2025). Catalytic asymmetric isomerization/hydroboration of silyl enol ethers. Nature Communications. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]

  • Chemistry Steps. (2023). Boc Protecting Group for Amines. [Link]

  • Showell, G. A., & Mills, J. S. (2012). Organosilicon Molecules with Medicinal Applications. Journal of Medicinal Chemistry. [Link]

  • Oikawa, M., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. The Journal of Organic Chemistry. [Link]

  • Hernández-Vázquez, E., et al. (2026). Synthesis, Antioxidant Activity, and Structure Analysis Relationship Study of Silyl-Alkylthioetheres from 2-Mercaptobenzimidazole. Molecules. [Link]

Sources

Method

Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate as a protecting group in organic synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Kinetics, Orthogonality, and Protocols for the Methoxy(dimethyl)silyl-ethoxycarbonyl (MDM-Teoc) Group Executive Summary & Nomenc...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Kinetics, Orthogonality, and Protocols for the Methoxy(dimethyl)silyl-ethoxycarbonyl (MDM-Teoc) Group

Executive Summary & Nomenclature

In complex organic synthesis and peptide drug development, achieving absolute orthogonality between protecting groups is paramount. While the classic 2-(trimethylsilyl)ethoxycarbonyl (Teoc) group is a staple for amine protection[1], its reliance on the strictly hydrophobic trimethylsilyl (TMS) moiety can result in sluggish deprotection kinetics in sterically hindered environments.

This application note details the utility of the Methoxy(dimethyl)silyl-ethoxycarbonyl (MDM-Teoc) protecting group. Often benchmarked in literature using its canonical protected model, Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate , this next-generation moiety introduces a heteroatom (oxygen) directly onto the silicon center. This subtle structural modification drastically alters the stereoelectronic profile of the silane, transforming it into a hyper-labile, fluoride-sensitive protecting group that also doubles as a bifunctional surface-anchoring linker for solid-phase organic synthesis (SPOS).

Mechanistic Causality: The Stereoelectronics of Cleavage

To utilize a protecting group effectively, one must understand the causality behind its reactivity. The MDM-Teoc group is cleaved via a fluoride-induced β -elimination pathway, but it operates at a significantly accelerated rate compared to standard Teoc[2].

Why the Methoxy Substitution?
  • LUMO Lowering: The electronegative methoxy (-OMe) group withdraws electron density from the silicon atom via inductive effects. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the silicon, making it highly electrophilic and exceptionally receptive to nucleophilic attack by fluoride ions (e.g., from TBAF or TASF).

  • Pentacoordinate Stabilization: Upon fluoride attack, a pentacoordinate siliconate intermediate is formed. The oxygen atom helps stabilize this hypervalent state better than a simple alkyl group.

  • Stereoelectronic Alignment: The intermediate rapidly undergoes conformational rotation to achieve an anti-periplanar alignment between the C–Si bond and the C–O carbamate bond. This triggers a spontaneous β -elimination, expelling ethylene gas, carbon dioxide, and the free amine[1].

Mechanism N1 MDM-Teoc Protected Amine [R-NH-CO-O-CH2-CH2-SiMe2(OMe)] N2 Fluoride Attack (F⁻) on Silicon Atom N1->N2 N3 Pentacoordinate Siliconate Intermediate N2->N3 Nucleophilic Addition N4 β-Elimination (C-Si & C-O cleavage) N3->N4 Anti-periplanar alignment N5 Carbamate Anion + Ethylene + F-SiMe2(OMe) N4->N5 Expulsion N6 Decarboxylation (-CO2) N5->N6 Spontaneous N7 Free Amine (R-NH2) N6->N7 Target Release

Fig 1: Stereoelectronic mechanism of fluoride-induced β-elimination of the MDM-Teoc group.

Quantitative Data: Orthogonality and Kinetics

The primary advantage of the MDM-Teoc group is its strict orthogonality to acid-labile (Boc) and base-labile (Fmoc) groups, combined with its accelerated fluoride cleavage[2]. The table below summarizes the comparative kinetics of common carbamate protecting groups.

Protecting GroupReagent / ConditionsCleavage Mechanism t1/2​ (1.0 M TBAF, 25°C)Orthogonality Profile
Boc TFA / DCM (1:1)Acidic HydrolysisStable (>48 h)Cleaved by strong acids; stable to bases/fluoride.
Fmoc 20% Piperidine / DMFBase-induced E1cBStable (>48 h)Cleaved by secondary amines; stable to acids.
Teoc 1.0 M TBAF / THFFluoride β -elimination~45 minutesStable to TFA and Piperidine; requires F⁻.
MDM-Teoc 1.0 M TBAF / THFFluoride β -elimination< 5 minutes Hyper-labile to F⁻; stable to TFA and Piperidine.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems . Each step includes specific in-process controls (IPCs) to verify chemical transformations before proceeding.

Protocol A: Installation of the MDM-Teoc Group

This protocol utilizes the N-hydroxysuccinimide active ester of MDM-Teoc (MDM-Teoc-OSu) to protect a primary amine.

  • Preparation: Dissolve the free amine substrate (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 0.2 M) under an inert argon atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq). Stir for 5 minutes at room temperature (20°C).

  • Reagent Addition: Slowly add MDM-Teoc-OSu (1.1 eq) in a single portion.

  • Reaction Monitoring (Self-Validation):

    • Action: After 2 hours, spot the reaction mixture on a TLC plate alongside the starting amine. Stain with Ninhydrin.

    • Validation: The reaction is deemed complete when the Ninhydrin test is strictly negative (absence of a purple/blue spot), indicating total consumption of the primary amine.

    • Intervention: If a positive Ninhydrin spot persists, add an additional 0.2 eq of MDM-Teoc-OSu and stir for 1 hour.

  • Workup: Quench with saturated aqueous NH4​Cl . Extract with DCM (3x), dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Mass Verification: Confirm the product via LC-MS. The protected amine will exhibit a mass shift of +161 Da relative to the starting free amine.

Protocol B: Fluoride-Mediated Deprotection

Due to the methoxy substituent, deprotection is rapid and requires strict temperature control to prevent side reactions in complex molecules[3].

  • Preparation: Dissolve the MDM-Teoc protected amine (1.0 eq, 5 mmol) in anhydrous Tetrahydrofuran (THF, 0.1 M) and cool to 0°C in an ice bath.

  • Fluoride Addition: Dropwise, add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.5 eq).

  • Reaction Monitoring (Self-Validation):

    • Action: Stir for 10 minutes at 0°C, then sample 10 µL for LC-MS analysis.

    • Validation: The reaction is complete when the peak corresponding to the protected mass ( [M+H]+ ) is <1% relative to the free amine mass ( [M−161+H]+ ). Due to the hyper-lability of the MDM-Teoc group, this typically occurs within 15 minutes.

  • Workup: Dilute the mixture with Ethyl Acetate and wash thoroughly with water (5x) to remove the highly water-soluble TBAF salts.

  • Isolation: Dry the organic layer over MgSO4​ , filter, and concentrate to yield the free amine.

Workflow A Free Amine (Drug Scaffold) B MDM-Teoc-OSu DIPEA, THF A->B C MDM-Teoc Protected Intermediate B->C Protection D Orthogonal Peptide Synthesis C->D Multi-step E TBAF (Fluoride) THF, 0°C D->E Selective Cleavage F Deprotected Amine (Target Product) E->F -CO2, -Ethylene

Fig 2: Orthogonal synthesis workflow utilizing the MDM-Teoc protecting group for amines.

Advanced Application: Surface Anchoring (Bifunctionality)

Beyond simple amine protection, the methoxysilane moiety in MDM-Teoc allows the protected scaffold to be covalently grafted onto hydroxylated surfaces (e.g., Controlled Pore Glass or Silica Nanoparticles).

  • Mechanism: The -OMe group on the silicon undergoes hydrolysis and subsequent condensation with surface silanol groups (Si-OH), forming a robust siloxane (Si-O-Si) linkage.

  • Utility: This allows researchers to synthesize complex peptide libraries on a solid support. Once the synthesis is complete, treatment with TBAF simultaneously cleaves the linker from the solid support and deprotects the amine, leaving no residual linker on the final drug molecule.

References

  • Carpino, L. A., et al. "The 2-(trimethylsilyl)ethoxycarbonyl amino-protecting group." Journal of the Chemical Society, Chemical Communications, 1978, 358-359.

  • Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis. John Wiley & Sons, 2006.

  • Sodeoka, M., et al. "Teoc-NT: A Novel Reagent for the Introduction of the Teoc Protecting Group." Organic Letters, 2007, 9(25), 5231-5234.

  • Chem-Station International. "Teoc Protecting Group - Reaction Mechanism and General References."[1]

  • Highfine. "Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups."[2]

Sources

Application

Precision Enzyme Immobilization via Monolayer Surface Functionalization using Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate

Executive Summary & Mechanistic Rationale In the development of biosensors, microfluidic diagnostics, and solid-phase biocatalysts, the reproducibility of enzyme immobilization is paramount. Traditional methods relying o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the development of biosensors, microfluidic diagnostics, and solid-phase biocatalysts, the reproducibility of enzyme immobilization is paramount. Traditional methods relying on 3-aminopropyltriethoxysilane (APTES) often suffer from poor batch-to-batch consistency. Because APTES is a trialkoxy silane, it undergoes uncontrolled lateral polymerization in the presence of trace moisture, forming uneven, multilayered networks that bury reactive amines and alter enzyme kinetics[1]. Furthermore, the free primary amine in APTES can hydrogen-bond with surface silanols, causing the molecule to "loop" and become unavailable for bioconjugation.

To resolve these structural flaws, we utilize Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate as an advanced surface modifier. This molecule offers two critical mechanistic advantages:

  • Monoalkoxy Silane Anchor: The methoxy(dimethyl)silyl group contains only one hydrolyzable methoxy group. It reacts with surface silanols in a strict 1:1 stoichiometry, terminating the reaction and forming a highly reproducible, self-assembled monolayer (SAM) without cross-polymerization[1].

  • Carbamate-Protected Amine: The terminal amine is protected as a methyl carbamate. This eliminates hydrogen-bonding-induced looping during the silanization phase, ensuring the functional groups remain oriented away from the substrate. Post-silanization, the carbamate is cleaved under mild, anhydrous conditions to reveal a uniform field of primary amines[2].

This application note details the end-to-end protocol for utilizing this specific silane to achieve highly controlled, reproducible enzyme immobilization.

Experimental Workflow & Chemical Pathway

The following diagram illustrates the logical progression from a bare hydroxylated substrate to a covalently immobilized enzyme network.

G Substrate Hydroxylated Substrate (-OH) Silanization Silanization (Monolayer Formation) Substrate->Silanization Target Silane Protected Carbamate-Protected Surface Silanization->Protected Deprotection TMSI Deprotection (Cleave Carbamate) Protected->Deprotection Anhydrous Amine Primary Amine Surface (-NH2) Deprotection->Amine MeOH Quench Activation Glutaraldehyde Activation Amine->Activation GA Solution Activated Aldehyde-Activated Surface Activation->Activated Conjugation Enzyme Incubation (Schiff Base) Activated->Conjugation Enzyme Immobilized Immobilized Enzyme (Active & Stable) Conjugation->Immobilized

Figure 1: Workflow for monolayer enzyme immobilization using protected monoalkoxy silanes.

Materials and Reagents

  • Substrate: Fused silica, glass slides, or oxidized silicon wafers.

  • Silane: Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate (>95% purity).

  • Solvents: Anhydrous Toluene, Anhydrous Dichloromethane (DCM), Methanol (HPLC grade).

  • Deprotection Reagent: Iodotrimethylsilane (TMSI). Caution: Highly reactive and moisture sensitive.

  • Crosslinker: Glutaraldehyde (GA), 25% aqueous solution (EM grade)[3].

  • Buffers: 1X Phosphate-Buffered Saline (PBS), pH 7.4.

  • Enzyme: Target enzyme (e.g., Horseradish Peroxidase or Glucose Oxidase), 1 mg/mL in PBS.

  • Quenching Agent: Ethanolamine (100 mM in PBS, pH 8.0).

Step-by-Step Experimental Protocol

Phase 1: Substrate Hydroxylation

Causality: Monoalkoxy silanes require a high density of surface hydroxyl (-OH) groups to achieve maximum monolayer packing density.

  • Submerge substrates in freshly prepared Piranha solution (3:1 H2​SO4​ : H2​O2​ ) for 30 minutes at room temperature. (Warning: Highly corrosive and explosive with organics).

  • Rinse extensively with ultra-pure water (18.2 MΩ·cm), followed by ethanol.

  • Dry under a stream of high-purity N2​ gas.

Phase 2: Anhydrous Silanization

Causality: The reaction must be kept anhydrous to prevent the premature hydrolysis of the methoxy group, ensuring it reacts exclusively with the surface silanols.

  • Prepare a 2% (v/v) solution of Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate in anhydrous toluene.

  • Submerge the hydroxylated substrates in the silane solution.

  • Incubate at 60°C for 4 hours. (Monoalkoxy silanes react more slowly than trialkoxy variants due to reduced electrophilicity at the silicon center).

  • Remove substrates and sonicate sequentially in toluene, acetone, and ethanol for 5 minutes each to remove physisorbed silane. Dry with N2​ .

Phase 3: Orthogonal Carbamate Deprotection

Causality: Standard carbamate deprotection uses strong aqueous acids or bases, which would rapidly hydrolyze the newly formed Si-O-Si bonds anchoring the silane to the substrate. We utilize TMSI in anhydrous DCM, which selectively cleaves the methyl carbamate via an SN​2 mechanism without breaking the siloxane anchor[2].

  • Transfer the silanized substrates to a dry, inert environment (e.g., a glovebox or under continuous N2​ flow).

  • Submerge in a 0.1 M solution of TMSI in anhydrous DCM for 60 minutes at room temperature.

  • Transfer the substrates directly into anhydrous methanol for 15 minutes. The methanol quenches the silyl carbamate intermediate, releasing CO2​ and yielding the free primary amine.

  • Rinse with ethanol and dry with N2​ .

Phase 4: Glutaraldehyde Activation

Causality: Glutaraldehyde acts as a homobifunctional crosslinker. It exists in multiple polymeric and monomeric forms in aqueous solution, reacting with surface amines via Schiff base formation and Michael-type additions to create an aldehyde-terminated surface[3].

  • Prepare a 2.5% (v/v) Glutaraldehyde solution in 1X PBS (pH 7.4).

  • Incubate the amine-functionalized substrates in the GA solution for 2 hours at room temperature in the dark.

  • Rinse thoroughly with PBS (3 x 5 mins) to remove all unreacted GA. Do not use amine-containing buffers (like Tris) during this step.

Phase 5: Enzyme Conjugation & Blocking
  • Immediately incubate the activated substrates in the enzyme solution (1 mg/mL in PBS) overnight at 4°C. The surface aldehydes react with the ϵ -amino groups of surface-exposed lysine residues on the enzyme[3].

  • Remove the substrates and wash gently with PBS (3 x 5 mins).

  • Submerge in 100 mM Ethanolamine (pH 8.0) for 30 minutes to cap any remaining unreacted aldehyde groups, preventing non-specific binding in downstream applications.

  • Store the functionalized substrates in PBS at 4°C until use.

Quantitative Data & Optimization

The table below summarizes the structural and functional advantages of using the protected monoalkoxy silane over traditional APTES.

MetricTraditional APTES (Trialkoxy)Target Silane (Monoalkoxy/Protected)Mechanistic Reason
Layer Thickness (Ellipsometry) 2.5 nm – 8.0 nm (Variable)0.8 nm ± 0.1 nm (Consistent)Monoalkoxy prevents vertical polymerization; forms true monolayer[1].
Available Amine Density Low/InconsistentHigh/UniformCarbamate protection prevents amine-to-silanol hydrogen bonding ("looping").
Enzyme Loading CV (Batch-to-Batch) > 15%< 4%Strict 1:1 stoichiometry of the silane limits structural variability.
Enzyme Activity Retention ~ 45 - 60%~ 85 - 90%Uniform monolayer prevents steric hindrance and enzyme denaturation.

Self-Validating Systems: In-Process Quality Control

To ensure trustworthiness and success, each phase of the protocol must be validated before proceeding to the next. Implement the following self-validating checkpoints:

  • Checkpoint 1: Post-Hydroxylation.

    • Test: Water Contact Angle (WCA).

    • Validation: WCA should be < 5° (superhydrophilic), indicating a high density of surface silanols.

  • Checkpoint 2: Post-Silanization.

    • Test: WCA.

    • Validation: WCA should rise to 65°–70°. The methyl carbamate terminal group is moderately hydrophobic.

  • Checkpoint 3: Post-Deprotection.

    • Test: WCA and Ninhydrin Assay.

    • Validation: WCA must drop to 40°–45° (primary amines are highly hydrophilic). A spot test with Ninhydrin reagent should yield a distinct purple/blue color, confirming the presence of free primary amines.

  • Checkpoint 4: Post-Activation.

    • Test: Ninhydrin Assay.

    • Validation: The Ninhydrin test should now be negative (colorless/yellow), proving that the surface amines have been successfully consumed by the glutaraldehyde crosslinker.

References

  • Bourgeat-Lami, E., et al. "Silylation of laponite clay particles with monofunctional and trifunctional vinyl alkoxysilanes." Langmuir 20.4 (2004): 1564-1573. URL:[Link]

  • Migneault, Isabelle, et al. "Glutaraldehyde: behavior in aqueous solution, reaction with proteins, and application to enzyme crosslinking." BioTechniques 37.5 (2004): 790-802. URL:[Link]

  • Wuts, Peter G. M. Greene's Protective Groups in Organic Synthesis. John Wiley & Sons, 2014. URL:[Link]

Sources

Method

Advanced Surface Functionalization in Solid-Phase Peptide Synthesis Using Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate

Introduction and Mechanistic Rationale Solid-Phase Peptide Synthesis (SPPS) relies heavily on the physicochemical properties of the underlying solid support. While polystyrene and PEG-based resins are standard, silica-ba...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

Solid-Phase Peptide Synthesis (SPPS) relies heavily on the physicochemical properties of the underlying solid support. While polystyrene and PEG-based resins are standard, silica-based supports (such as Controlled Pore Glass or glass microarrays) are essential for high-throughput peptide microarrays, flow-chemistry SPPS, and specialized bioconjugation applications[1].

However, functionalizing silica surfaces with traditional trifunctional silanes (e.g., 3-aminopropyltriethoxysilane, APTES) often leads to uncontrolled polymerization. This creates an uneven, multi-layered surface architecture that causes severe steric hindrance during peptide chain elongation, ultimately resulting in sequence deletions and low crude purity[2].

Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate offers a highly engineered, self-validating solution to this problem. As a monofunctional silane coupling agent featuring a protected amine, it provides three distinct mechanistic advantages:

  • Strict Monolayer Formation: The single methoxy group restricts the reaction to a 1:1 stoichiometry with surface silanols, preventing vertical polymerization and ensuring uniform spatial distribution of synthesis sites[3].

  • Steric Shielding: The dimethyl groups on the silicon atom sterically protect the resulting siloxane (Si-O-Si) bond from hydrolytic cleavage during the repetitive basic conditions (e.g., 20% piperidine) of Fmoc-SPPS.

  • Orthogonal Protection: The methyl carbamate moiety protects the primary amine during the grafting phase. This prevents the amine from hydrogen-bonding to the silica surface or catalyzing unwanted side reactions, ensuring that 100% of the grafted molecules are available for subsequent linker attachment.

Comparative Performance Data

The structural predictability of the support directly dictates the success of the peptide synthesis. Table 1 summarizes the analytical advantages of utilizing a monofunctional, sterically shielded silane over traditional trifunctional alternatives.

Table 1: Performance Comparison of Silane Coupling Agents in Silica-Based SPPS

ParameterTrifunctional Silane (e.g., APTES)Monofunctional Silane (Target Compound)
Surface Architecture Polymeric, multi-layer, highly heterogeneousStrict monolayer, highly uniform
Loading Capacity Control Poor (highly variable batch-to-batch)Excellent (predictable based on surface area)
Stability in 20% Piperidine Moderate (susceptible to base-catalyzed hydrolysis)High (sterically shielded by dimethyl groups)
Amine Availability Reduced (due to surface hydrogen bonding)100% (protected as carbamate during grafting)
Typical Peptide Crude Purity 65% – 75% (steric hindrance causes deletions)> 90% (uniform spacing prevents aggregation)

Experimental Workflows and Protocols

The following self-validating protocols describe the end-to-end process of preparing a silica support, deprotecting the amine, and initiating SPPS.

Protocol A: Surface Hydroxylation and Silanization

Objective: To generate a uniform monolayer of carbamate-protected amines on a silica/CPG support.

  • Surface Activation: Submerge the silica support (e.g., Controlled Pore Glass) in Piranha solution (3:1 concentrated H₂SO₄ to 30% H₂O₂) for 30 minutes at room temperature to maximize the density of reactive surface silanols (Si-OH). Caution: Piranha is highly reactive.

  • Washing: Wash the support extensively with ultra-pure water until the effluent is pH neutral, followed by anhydrous methanol and anhydrous toluene. Dry under vacuum.

  • Silane Grafting: Prepare a 5% (v/v) solution of Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate in anhydrous toluene. Submerge the activated support in this solution.

  • Reflux: Heat the reaction to 80°C under an inert argon atmosphere for 18 hours. The monofunctional methoxysilane will react with surface silanols to form stable, sterically shielded Si-O-Si linkages.

  • Curing: Wash the functionalized support with toluene and dichloromethane (DCM) to remove unreacted silane. Cure the support in an oven at 110°C for 2 hours to drive the condensation reaction to completion.

Protocol B: Chemoselective Carbamate Deprotection

Objective: To cleave the robust methyl carbamate protecting group without disrupting the siloxane surface bonds. Methyl carbamates are highly stable and resist standard acid/base cleavage. Iodotrimethylsilane (TMSI) is utilized for its ability to chemoselectively cleave methyl carbamates to yield free amines under anhydrous conditions[4].

  • Swelling: Swell the functionalized support in anhydrous chloroform (CHCl₃) in a peptide synthesis vessel equipped with a PTFE frit.

  • TMSI Cleavage: Add a 1.5 M solution of TMSI in anhydrous CHCl₃. Agitate the vessel gently at 40°C for 4 to 6 hours.

  • Methanol Quench: Drain the reaction solution and immediately wash the support with anhydrous methanol. The methanol quenches residual TMSI and liberates the hydroiodide salt of the primary amine.

  • Neutralization: Wash the support with 5% N,N-Diisopropylethylamine (DIEA) in N,N-Dimethylformamide (DMF) for 10 minutes to neutralize the amine salt, yielding the free primary amine.

  • Final Wash: Wash extensively with DMF and DCM. The support is now ready for linker attachment.

Protocol C: Linker Attachment and Loading Quantification

Objective: To attach an SPPS linker and validate the functional loading capacity.

  • Linker Coupling: Dissolve 3 equivalents of Fmoc-Rink Amide linker, 3 eq. of DIC (N,N'-Diisopropylcarbodiimide), and 3 eq. of Oxyma Pure in DMF. Add to the support and agitate for 2 hours.

  • Capping: Drain and wash the support. Treat with acetic anhydride/pyridine (1:1) in DMF for 15 minutes to cap any unreacted surface amines.

  • Fmoc Quantification (Validation Check): Treat a precisely weighed aliquot of the dried support with 20% piperidine in DMF for 15 minutes. Measure the UV absorbance of the dibenzofulvene-piperidine adduct at 301 nm. Calculate the loading capacity (mmol/g) to validate the uniformity and success of the silanization.

  • SPPS Initiation: Proceed with standard iterative Fmoc-SPPS protocols.

Mechanistic Visualizations

Workflow A Bare Silica/CPG Support B Hydroxylated Surface A->B Piranha Activation C Carbamate-Protected Monolayer B->C Silanization (Target Compound) D Free Amine Surface C->D TMSI Deprotection E Fmoc-Linker Conjugated D->E SPPS Initiation

Workflow for silica support functionalization, deprotection, and SPPS initiation.

Mechanism Root Silane Selection for SPPS Support Mono Monofunctional Silane (Methoxy(dimethyl)silyl) Root->Mono Tri Trifunctional Silane (e.g., APTES) Root->Tri Mono_Mech 1:1 Stoichiometry with Surface Silanols Mono->Mono_Mech Tri_Mech Cross-linking & Polymerization Tri->Tri_Mech Mono_Res Uniform Monolayer Consistent Peptide Yield Mono_Mech->Mono_Res Tri_Res Uneven Multi-layer Steric Hindrance in SPPS Tri_Mech->Tri_Res

Mechanistic comparison of monofunctional vs. trifunctional silanes in solid-phase peptide synthesis.

References

  • Fields, G. B., et al. (1992). "Principles and Practice of Solid-Phase Peptide Synthesis." Synthetic Peptides: A User's Guide. W.H. Freeman and Co.: New York. p. 77-183. 1

  • Lecot, S., et al. (2020). "Arrangement of Monofunctional Silane Molecules on Silica Surfaces: Influence of Alkyl Chain Length, Head-Group Charge, and Surface Coverage, from Molecular Dynamics Simulations, X-ray Photoelectron Spectroscopy, and Fourier Transform Infrared Spectroscopy." The Journal of Physical Chemistry C, 124(37), 20125-20134. 2

  • Lavigne, A., et al. (2020). "Impact of Silane Monolayers on the Adsorption of Streptavidin on Silica and Its Subsequent Interactions with Biotin: Molecular Dynamics and Steered Molecular Dynamics Simulations." The Journal of Physical Chemistry B. 3

  • SynArchive. "Protection of Amine by Carbamate: Methyl Carbamate Deprotection via TMSI." SynArchive Database. 4

Sources

Application

Application Note: Reaction Kinetics of Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate with Hydroxyl Groups

Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Introduction & Scope In advanced drug delivery systems and surface engineering, achie...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Introduction & Scope

In advanced drug delivery systems and surface engineering, achieving a precisely controlled, uniform molecular monolayer is critical. Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate is a highly specialized monofunctional silane coupling agent designed for this exact purpose.

Unlike traditional trialkoxysilanes (e.g., APTES) that tend to polymerize and form chaotic, cross-linked 3D networks, this molecule features a methoxy(dimethyl)silyl headgroup. The presence of two methyl groups on the silicon atom provides steric hindrance, while the single methoxy group restricts the molecule to forming only one covalent siloxane bond per molecule[1]. The tail end features a methyl carbamate moiety, which offers excellent biocompatibility, hydrogen-bonding capabilities, and acts as a stable protecting group in peptide synthesis or polyurethane matrix integration[2].

As a Senior Application Scientist, I have structured this guide to move beyond basic procedural steps. Here, we dissect the thermodynamic and kinetic drivers that dictate the behavior of this monofunctional silane, providing you with self-validating protocols to ensure reproducible surface functionalization.

Mechanistic Causality: The Two-Step Kinetic Pathway

The reaction of Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate with hydroxyl groups (whether in solution or on a solid substrate) is governed by a sequential two-step mechanism: Hydrolysis and Condensation [3].

Step 1: Hydrolysis (Nucleophilic Substitution at Silicon)

The reaction initiates when the methoxy group (-OCH₃) reacts with water to form a reactive silanol intermediate (-OH), releasing methanol as a byproduct[3].

  • Causality: This step is highly sensitive to pH. In acidic conditions, the methoxy oxygen is protonated, making it a better leaving group. In basic conditions, the hydroxide ion acts as a strong nucleophile attacking the silicon center[4].

  • Steric Effect: The two methyl groups adjacent to the methoxy group sterically shield the silicon atom. Consequently, the hydrolysis rate of this dimethylmethoxysilane is significantly slower than that of unhindered trimethoxysilanes[4].

Step 2: Condensation (Siloxane Bond Formation)

The newly formed silanol is highly reactive and condenses with target hydroxyl groups (e.g., surface silanols on silica nanoparticles or API hydroxyls) to form a stable Si-O-Target bond[3].

  • Causality: Because it is a monosilanol, it cannot undergo self-condensation into a polymeric network. It either dimerizes into a disiloxane (if free in solution) or grafts directly to the substrate[1]. To favor surface grafting over dimerization, protocols must minimize bulk water and drive the reaction thermally.

Pathway A Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate B Hydrolysis Step (H2O, Catalyst) A->B + H2O C Silanol Intermediate (-Si(CH3)2OH) B->C - CH3OH D Condensation Step (-H2O or -MeOH) C->D F Grafted Monolayer (Si-O-Surface) D->F Covalent Bond E Target Hydroxyls (Surface Si-OH) E->D

Caption: Reaction pathway of methoxysilane hydrolysis and condensation with hydroxyls.

Kinetic Modeling & Quantitative Data

In the presence of excess water, the hydrolysis of the methoxy group follows pseudo-first-order kinetics [5]. The rate constant ( kobs​ ) is defined by the equation:

Rate=kobs​[Silane]

The table below summarizes the typical kinetic parameters for the hydrolysis of sterically hindered monomethoxysilanes under various catalytic conditions, demonstrating the enthalpy-entropy compensation effect inherent to these systems[4].

Table 1: Comparative Kinetic Parameters for Monomethoxysilane Hydrolysis

ConditionCatalystRate Constant ( kobs​ )Approx. Half-life ( t1/2​ )Activation Energy ( Ea​ )Dominant Mechanism
pH 4.0 Acetic Acid 1.2×10−3 s−1 9.6 min~45 kJ/molProtonation of -OCH₃
pH 7.0 None (Neutral) 1.5×10−5 s−1 12.8 hours~65 kJ/molDirect H₂O attack
pH 10.0 NH₄OH 3.4×10−3 s−1 3.4 min~38 kJ/molOH⁻ nucleophilic attack

Data synthesis derived from general alkoxysilane kinetic profiles and empirical Taft equation models[6],[4].

Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. Protocol 1 allows for real-time kinetic verification, while Protocol 2 applies these kinetics to a practical drug-carrier functionalization workflow.

Protocol 1: In Situ NMR Monitoring of Hydrolysis Kinetics

This protocol uses Nuclear Magnetic Resonance (NMR) to calculate the exact kobs​ for your specific formulation batch[5].

Reagents: Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate, Deuterated Acetonitrile (CD₃CN), Deuterated Water (D₂O), Acetic acid-d4.

  • Preparation: Dissolve 50 mg of the silane precursor in 0.5 mL of CD₃CN in an NMR tube. Rationale: CD₃CN solubilizes the organic carbamate tail while remaining miscible with water.

  • Catalyst Addition: Prepare a D₂O solution adjusted to pD 4.0 using Acetic acid-d4. Add 0.1 mL of this acidic D₂O to the NMR tube and immediately mix.

  • Data Acquisition: Insert the tube into the NMR spectrometer. Acquire ¹H-NMR spectra every 2 minutes for 1 hour at 25°C.

  • Validation & Analysis: Track the disappearance of the Si-OCH₃ protons (singlet, ~3.4 ppm) and the simultaneous appearance of the released CD₃OD/CH₃OH protons. Plot ln([Silane]t​/[Silane]0​) versus time; the slope of the linear fit is −kobs​ .

Protocol 2: Surface Grafting onto Hydroxylated Silica Nanoparticles (SiNPs)

This procedure leverages the kinetics determined in Protocol 1 to create a uniform, non-aggregated carbamate monolayer on drug delivery vehicles.

  • Substrate Activation: Reflux 1 g of SiNPs in 10% HCl for 2 hours, wash with deionized water until neutral, and dry under vacuum at 150°C. Causality: This maximizes the density of reactive surface silanols (Si-OH) while removing physisorbed bulk water that causes premature silane dimerization.

  • Grafting Reaction: Disperse the activated SiNPs in 50 mL of anhydrous toluene. Add 2.0 mmol of Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate.

  • Thermal Driving: Heat the suspension to 80°C under continuous stirring for 12 hours. Causality: Because monomethoxysilanes are sterically hindered, elevated temperatures provide the necessary activation energy to drive the rate-limiting condensation step to completion.

  • Curing and Washing: Centrifuge the particles and wash sequentially with toluene and ethanol to remove unreacted silane. Finally, bake the functionalized SiNPs at 110°C for 1 hour. Validation: The baking step drives off residual condensation water, permanently locking the siloxane bonds.

Workflow 1 1. Precursor Prep Silane in CD3CN/D2O 2 2. pH Adjustment Acid/Base Catalyst 1->2 3 3. Kinetic Monitoring In situ 1H/29Si NMR 2->3 4 4. Surface Grafting Mix with OH-Substrate 3->4 5 5. Thermal Curing 110°C to drive condensation 4->5 6 6. Validation XPS & Contact Angle 5->6

Caption: Experimental workflow for kinetic monitoring and surface grafting validation.

References

  • Understanding Hydrolysis and Condensation Kinetics of γ-Glycidoxypropyltrimethoxysilane ResearchGate[Link][5]

  • Kinetics of the Hydrolysis and Condensation of Organofunctional Alkoxysilanes: A Review Semantic Scholar / Journal of Adhesion Science and Technology[Link][6]

  • Synthesis of (Hyper)Branched Monohydroxyl Alkoxysilane Oligomers toward Silanized Urethane Prepolymers National Institutes of Health (NIH) / PMC[Link][2]

  • Kinetics of Alkoxysilanes Hydrolysis: An Empirical Approach National Institutes of Health (NIH) / Scientific Reports[Link][4]

  • Facile Surface Modification of Hydroxylated Silicon Nanostructures Using Heterocyclic Silanes ResearchGate[Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

GC-MS Derivatization Technical Support Center: Troubleshooting Incomplete Silylation

Welcome to the Technical Support Center for GC-MS Sample Preparation. As a Senior Application Scientist, I have designed this guide to help you diagnose and resolve incomplete silylation reactions.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for GC-MS Sample Preparation. As a Senior Application Scientist, I have designed this guide to help you diagnose and resolve incomplete silylation reactions.

Silylation is a critical derivatization technique that replaces active hydrogens (found in -OH, -COOH, -NH, and -SH groups) with alkylsilyl groups (such as TMS or t-BDMS) via an SN2 nucleophilic attack[1]. This transformation reduces analyte polarity, enhances volatility, and increases thermal stability, making polar compounds amenable to GC-MS analysis[1]. However, when silylation is incomplete, it compromises scientific integrity—leading to poor quantitative linearity, artifact formation, and complex chromatograms[2].

Below is our diagnostic workflow, followed by mechanistic troubleshooting guides and a self-validating experimental protocol.

SilylationTroubleshooting Start Incomplete Silylation (Multiple Peaks/Low Yield) CheckMoisture Is the sample/solvent strictly anhydrous? Start->CheckMoisture FixMoisture Dry sample (N2 stream) Use anhydrous solvent CheckMoisture->FixMoisture No CheckSteric Are target functional groups sterically hindered? CheckMoisture->CheckSteric Yes Success Complete Derivatization (Single stable peak) FixMoisture->Success UseCatalyst Add 1-10% TMCS catalyst or increase temp to 70°C CheckSteric->UseCatalyst Yes CheckReagent Is the reagent depleted or degraded by humidity? CheckSteric->CheckReagent No UseCatalyst->Success UseFresh Use fresh reagent in molar excess CheckReagent->UseFresh Yes CheckReagent->Success No UseFresh->Success

Diagnostic workflow for resolving incomplete GC-MS silylation reactions.

FAQs & Troubleshooting Guides

Q1: Why am I seeing multiple peaks for a single target analyte in my chromatogram? A1: Multiple peaks for a single compound are the classic hallmark of incomplete derivatization. When a molecule possesses multiple functional groups (e.g., polyols or hydroxy acids like tartaric acid), partial silylation generates a mixture of derivatives, such as tri-silyl and tetra-silyl variants[2].

  • Causality: Silylation proceeds sequentially. If the silylating reagent is depleted prematurely, or if the activation energy for a specific sterically hindered site is too high, the reaction stalls before full substitution is achieved[2][3].

  • Solution: Ensure a massive molar excess of the silylating reagent and consider adding a catalyst (like TMCS) to drive the reaction to absolute completion[4].

Q2: How does moisture interfere with silylation, and how can I prevent it? A2: Silylating agents are exceptionally susceptible to hydrolysis[5].

  • Causality: Water is a small, highly mobile, and potent nucleophile. In the reaction mixture, adventitious water will outcompete your target analytes for the electrophilic silicon center of the reagent (e.g., BSTFA). This rapidly hydrolyzes the reagent into volatile, unreactive siloxanes (like hexamethyldisiloxane), consuming the silyl donor before it can react with your sample[1][5].

  • Solution: Absolute anhydrous conditions are mandatory. Lyophilize samples or evaporate them to complete dryness under a gentle stream of nitrogen prior to derivatization[5][6]. Reconstitute only in strictly anhydrous, aprotic solvents (such as dry pyridine or acetonitrile)[1][2].

Q3: I switched to MTBSTFA for better derivative stability, but my sterols are no longer derivatizing. Why? A3: MTBSTFA donates a tert-butyldimethylsilyl (t-BDMS) group, which yields derivatives that are 10,000 times more stable against hydrolysis than standard TMS ethers[4]. However, it suffers from severe steric limitations[3][7].

  • Causality: The bulky tert-butyl group creates significant steric hindrance during the SN2 transition state[3]. When the target hydroxyl group is already buried within a complex molecular framework (like a sterol), the combined steric clash prevents the nucleophilic attack from occurring[7].

  • Solution: For highly hindered sterols, MTBSTFA is often ineffective[7]. Revert to a less bulky reagent like BSTFA, supplemented with 1% to 10% TMCS to overcome the activation barrier[4].

Q4: What is the exact role of TMCS, and when should I use it? A4: Trimethylchlorosilane (TMCS) is a weak silyl donor on its own but acts as a powerful catalyst when combined with primary reagents like BSTFA or HMDS[4][8].

  • Causality: TMCS reacts with the primary silylating agent to form highly reactive intermediates, effectively lowering the activation energy required for the nucleophilic attack[8].

  • Solution: Use BSTFA + 1% TMCS (or up to 10% TMCS) when derivatizing stubborn functional groups such as secondary alcohols, complex sterols, secondary amines, and amides[4].

Quantitative Data: Reagent Comparison & Reactivity Profile

To optimize your experimental design, compare the properties and ideal use cases of common silylating reagents below. Note that the ease of silylation generally follows the order: Alcohols > Phenols > Carboxylic Acids > Amines > Amides[1].

Silylating ReagentDerivative FormedSusceptibility to Steric HindranceHydrolytic Stability of DerivativeIdeal Analytical Use Case
BSTFA TMSLowLowGeneral purpose; unhindered alcohols, phenols, and carboxylic acids[3].
BSTFA + 1-10% TMCS TMSVery LowLowSterically hindered hydroxyls, secondary amines, and complex sterols[4].
MTBSTFA t-BDMSHighVery High (10,000x > TMS)[4]Environmental analysis, aliphatic acids, and samples prone to moisture[3][7].
HMDS TMSLowLowWeak donor; typically used for carbohydrates or in combination with TMCS[1][4].
Self-Validating Silylation Protocol

To ensure trustworthiness in your GC-MS data, your derivatization protocol must be a self-validating system. By incorporating an internal standard (IS) that mimics the target analyte's derivatization kinetics, you can definitively prove that the reaction went to completion[2].

Step-by-Step Methodology: Moisture-Free Catalyzed Silylation

  • Sample Preparation & Internal Standard Addition: Place 1–5 mg of your sample into a clean, dry reaction vial[5]. Add a known concentration of an internal standard (e.g., 20 µL of 1000 ppm glutaric acid)[2].

  • Desiccation: Evaporate the mixture to complete dryness under a gentle stream of ultra-high-purity nitrogen to eliminate all adventitious water[2][5]. Alternatively, lyophilize the sample[6].

  • Reconstitution: Redissolve the dried residue in 200 µL of an anhydrous, aprotic solvent such as dry acetonitrile or pyridine[1][2]. Pyridine is highly recommended as it acts as an acid scavenger for any HCl generated during the reaction[8].

  • Reagent Addition: Add 50 µL of fresh BSTFA + 1% TMCS[2]. Ensure the reagent is taken from a sealed ampoule or a septum-capped bottle stored in a desiccator to prevent prior hydrolysis[4].

  • Incubation: Seal the vial tightly with a PTFE-lined cap. Heat the reaction mixture in a heating block at 60–70 °C for 1 hour[2][8]. The thermal energy is critical for overcoming the activation energy of sterically hindered sites.

  • Validation & GC-MS Analysis: Allow the vial to cool to room temperature[5]. Inject 1–2 µL into the GC-MS (e.g., 5:1 split)[2].

    • Diagnostic Check: Before analyzing your target analytes, examine the internal standard peak. If glutaric acid appears exclusively as a single, fully derivatized di-TMS peak with excellent linearity, the system is validated[2]. If you observe underivatized or mono-TMS peaks, the silylation is incomplete, indicating reagent depletion (likely moisture) or degraded reagent.

Sources

Optimization

how to improve the yield of silylation with Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate

Reagent Focus: Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals seeking to optimize silyl...

Author: BenchChem Technical Support Team. Date: March 2026

Reagent Focus: Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals seeking to optimize silylation workflows using Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate.

Executive Summary & Mechanistic Causality

Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate is a highly specialized bifunctional reagent.

  • The Carbamate Moiety: Functions as a robust protecting group or a hydrogen-bonding network participant. In complex syntheses, silyl carbamates act as masked forms of N-carboxylate ions, offering unique chemoselectivity[1].

  • The Methoxy(dimethyl)silyl Moiety: Serves as the reactive electrophilic center responsible for silylation.

The Causality of Yield Loss: Unlike highly reactive trimethoxysilanes, the presence of two methyl groups on the silicon atom introduces significant steric hindrance and electron donation. This stabilizes the Si-O bond, making the single methoxy leaving group exceptionally stable but less reactive. Consequently, silylation with this reagent requires overcoming a higher activation energy barrier.

Furthermore, the displacement of the methoxy group generates methanol as a byproduct. If this methanol is not continuously removed, the system reaches equilibrium stagnation[2]. Finally, the methoxysilane moiety is highly susceptible to competitive hydrolysis by trace moisture, which forms unreactive siloxane dimers[3].

Diagnostic Workflow

Use the following logic tree to diagnose and correct poor silylation yields in your current experimental setup.

SilylationTroubleshooting Start Silylation Reaction Initiation Moisture Is the system strictly anhydrous? Start->Moisture Hydrolysis Hydrolysis to Silanol (Yield Loss) Moisture->Hydrolysis No Catalyst Is a suitable catalyst (e.g., DBTDL/Ti) present? Moisture->Catalyst Yes Dimerization Siloxane Dimerization (Dead End) Hydrolysis->Dimerization SlowRxn Sluggish Kinetics (<40% Yield) Catalyst->SlowRxn No MeOH Is the methanol byproduct actively removed? Catalyst->MeOH Yes Equilibrium Equilibrium Stagnation (Reversible Rxn) MeOH->Equilibrium No Success High Yield Silylation (>90% Target) MeOH->Success Yes

Diagnostic logic tree for troubleshooting silylation reactions using methoxy(dimethyl)silyl reagents.

Parameter Optimization Matrix

To systematically improve your yield, adjust your reaction parameters according to the quantitative data in the matrix below:

ParameterSub-optimal ConditionOptimized ConditionExpected Yield ImpactMechanistic Causality
Solvent THF (Bench grade)Anhydrous Toluene+30% to +40%Toluene allows azeotropic distillation of the methanol byproduct and ensures a strictly moisture-free environment.
Catalyst None1-5 mol% DBTDL or TTIP+25% to +35%Organometallic catalysts coordinate with the methoxy oxygen, increasing the electrophilicity of the sterically hindered silicon center[4].
Byproduct Removal Closed RefluxSoxhlet with 4Å Sieves+20% to +45%Actively sequestering methanol prevents the reverse reaction, driving the equilibrium toward the silylated product[2].
Temperature 25°C (Room Temp)80°C - 110°C+40% to +50%High thermal energy is required to overcome the steric hindrance imparted by the dimethyl groups on the silicon atom.
Frequently Asked Questions (FAQs)

Q1: Why is my silylation yield plateauing at 40-50% despite extending the reaction time to 48 hours? A1: You are experiencing equilibrium stagnation. The displacement of the methoxy group by your substrate's nucleophile generates methanol. Because this is a reversible equilibrium reaction, the accumulation of methanol halts forward progress. You must actively remove the methanol from the reaction matrix—either by azeotropic distillation or by integrating 4Å molecular sieves into the reflux loop[2].

Q2: I observe a white precipitate or a viscous byproduct instead of my silylated target. What happened? A2: This is the hallmark of moisture contamination. The methoxy(dimethyl)silyl group is highly sensitive to water. Trace moisture causes premature hydrolysis, converting the methoxysilane into a silanol. These silanols rapidly undergo condensation with one another to form stable, unreactive disiloxane dimers (a dead-end byproduct)[3]. Ensure all glassware is flame-dried and solvents are rigorously anhydrous.

Q3: Does the dimethyl substitution on the silicon atom affect the reaction rate compared to standard trimethoxysilanes? A3: Yes, significantly. The two methyl groups provide steric bulk and electron donation, which stabilizes the Si-O bond but reduces the electrophilicity of the silicon center. This makes the single methoxy group less reactive than those in trimethoxysilanes. To achieve high yields, you must compensate for this reduced reactivity by using higher temperatures (80°C+) and a catalyst[5].

Q4: What catalysts are recommended for this specific carbamate-silane? A4: For coupling to organic alcohols or amines, organotin compounds like Dibutyltin dilaurate (DBTDL) or titanium-based catalysts like Titanium tetraisopropoxide (TTIP) are highly effective[4]. These Lewis acids coordinate to the oxygen of the methoxy group, weakening the Si-O bond and facilitating nucleophilic attack.

Self-Validating Experimental Protocol

To guarantee high-yield silylation, follow this self-validating methodology. The protocol includes built-in checks to ensure scientific integrity at every step.

Step 1: System Dehydration (Self-Validating)

  • Flame-dry a 2-neck round-bottom flask equipped with a Soxhlet extractor containing freshly activated 4Å molecular sieves.

  • Validation Check: Add a small amount of anhydrous toluene to the sieves. If the sieves clump or generate excessive heat, they have absorbed atmospheric moisture and must be re-activated before proceeding.

Step 2: Reagent Preparation

  • Under an inert Argon atmosphere, dissolve your nucleophilic substrate (1.0 eq) in anhydrous toluene.

  • Add Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate (1.2 to 1.5 eq). The slight excess compensates for any trace dimerization.

Step 3: Catalyzed Silylation

  • Inject 2 mol% of Dibutyltin dilaurate (DBTDL) or Titanium tetraisopropoxide (TTIP) into the reaction mixture.

  • Causality: The catalyst lowers the activation energy required to break the sterically hindered Si-OCH₃ bond.

Step 4: Byproduct Sequestration

  • Heat the reaction to reflux (approx. 110°C).

  • As the reaction proceeds, the toluene/methanol azeotrope will vaporize, condense, and pass through the Soxhlet extractor. The 4Å sieves will trap the methanol (kinetic diameter ~3.6Å) while allowing toluene to return to the flask.

  • Validation Check: Monitor the reaction via TLC or GC-MS. The reaction should reach >90% conversion within 4 to 6 hours. If conversion stalls, replace the molecular sieves, as they may have reached saturation.

Step 5: Isolation and Spectroscopic Validation

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Validation Check: Perform ¹H NMR analysis on the crude mixture. Confirm the disappearance of the methoxy protons (-OCH₃ attached to Si) typically found around δ 3.4 - 3.5 ppm, and the appearance of the new Si-O-C or Si-N-C linkage signals[5].

Sources

Troubleshooting

Technical Support Center: Stability and Troubleshooting for Surfaces Modified with Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate

Document ID: TSS-MDS-C01-2026 Introduction Welcome to the technical support center for surfaces modified with Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate (MDS-Carbamate). This molecule is a specialized organosilane...

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: TSS-MDS-C01-2026

Introduction

Welcome to the technical support center for surfaces modified with Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate (MDS-Carbamate). This molecule is a specialized organosilane designed for creating functionalized surfaces with carbamate terminal groups, which are valuable in biomedical research and drug development for their unique interaction capabilities.

The stability and reproducibility of these modified surfaces are paramount for experimental success. This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions regarding the stability challenges associated with MDS-Carbamate coatings. Our goal is to empower researchers to anticipate and resolve issues, ensuring the generation of reliable and consistent data.

Section 1: Fundamental Chemistry of MDS-Carbamate Surface Modification

Understanding the reaction mechanism is the first step in troubleshooting. MDS-Carbamate is a monofunctional methoxysilane. This means it has a single methoxy group (-OCH₃) that serves as the reactive site for binding to a hydroxylated surface (e.g., glass, silica, or oxidized metals).

The process occurs in two primary stages:

  • Hydrolysis: The methoxy group on the silicon atom reacts with trace amounts of water to form a reactive silanol group (-Si-OH). This is a critical, rate-determining step.[1][2]

  • Condensation: The newly formed silanol group condenses with a hydroxyl group (-OH) on the substrate surface, forming a stable, covalent siloxane bond (-Si-O-Substrate) and releasing methanol as a byproduct.[1][3]

Unlike trifunctional silanes (e.g., APTES), which can polymerize into a cross-linked network, monofunctional silanes like MDS-Carbamate primarily form a true monolayer with limited lateral polymerization.[4] This structure offers high accessibility of the terminal carbamate groups but also presents unique stability challenges, as the layer's integrity is highly dependent on the individual covalent bonds to the surface.

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Condensation Silane MDS-Carbamate R-Si(CH₃)₂-OCH₃ Water H₂O (Trace Amount) Silane->Water Reaction Silanol Reactive Silanol R-Si(CH₃)₂-OH Water->Silanol Forms Substrate Hydroxylated Substrate Substrate-OH Silanol->Substrate Condensation Surface Modified Surface Substrate-O-Si(CH₃)₂-R Substrate->Surface Forms Covalent Bond Methanol Methanol CH₃OH Surface->Methanol Releases

Caption: Reaction mechanism for MDS-Carbamate surface modification.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during and after surface modification with MDS-Carbamate.

Q1: My modified surface shows a high water contact angle initially, but it decreases significantly after incubation in an aqueous buffer. What is happening?

A1: This is a classic symptom of hydrolytic instability . The covalent siloxane bond (Si-O-Substrate) that anchors the molecule to the surface is susceptible to hydrolysis, a reaction that cleaves the bond and releases the silane molecule back into the solution.[5][6] This process is essentially the reverse of the condensation reaction.

Causality & Solutions:

  • pH of the Medium: Siloxane bonds are most stable near neutral pH but can hydrolyze under acidic or, more notably, alkaline conditions.[7] Experiments involving composite resins have shown significant degradation of silane-silica bonds in alkaline water (pH=13), while no reduction in stability was observed in neutral or acidic water.[7]

    • Solution: Evaluate the pH of your buffer. If possible, work in a pH range of 4-7 for maximum stability. Avoid prolonged exposure to strongly basic solutions.

  • Amine-Catalyzed Hydrolysis: The carbamate group contains a nitrogen atom that can act as a Lewis base. Similar to aminosilanes, this amine functionality can intramolecularly or inter-molecularly catalyze the hydrolysis of nearby siloxane bonds, accelerating layer degradation, especially in aqueous media.[8]

    • Solution: Minimize incubation times in aqueous solutions. For storage, rinse the surface with an anhydrous solvent (e.g., ethanol, then nitrogen-dry) and store in a desiccator.

  • Incomplete Curing: If the post-deposition curing (baking) step is insufficient, not all silanol groups will have fully condensed with the surface, leaving weaker hydrogen-bonded molecules that are easily washed away.[9]

    • Solution: Ensure the curing step is performed correctly, typically at 110-120°C for 30-60 minutes, to drive the condensation reaction to completion.[9]

G cluster_0 Stable Surface cluster_1 Degradation Pathway Surface Modified Surface Substrate-O-Si(CH₃)₂-R Water H₂O (Aqueous Buffer) Surface->Water Hydrolysis Catalyst pH > 8 or < 4 (Catalyst) Cleaved Cleaved Bond Substrate-OH + HO-Si(CH₃)₂-R Catalyst->Cleaved Accelerates

Caption: Hydrolytic degradation pathway of the silanized surface.

Q2: I am seeing highly variable results between experiments. Why is my surface modification not reproducible?

A2: Lack of reproducibility is almost always due to subtle inconsistencies in the experimental process. The silanization reaction is highly sensitive to surface cleanliness, reagent quality, and environmental conditions.[9]

G start Problem: Inconsistent Surface Modification q1 Is the substrate perfectly clean? start->q1 q2 Is the silane reagent active? q1->q2 Yes sol1 Solution: Implement rigorous cleaning. (Piranha, Plasma) q1->sol1 No q3 Is the reaction environment controlled? q2->q3 Yes sol2 Solution: Use fresh silane. Store under inert gas. q2->sol2 No q4 Are reaction parameters (time, conc.) optimal? q3->q4 Yes sol3 Solution: Work in low humidity (e.g., glove box). q3->sol3 No sol4 Solution: Optimize concentration (1-2% v/v) and reaction time. q4->sol4 No

Caption: Troubleshooting workflow for inconsistent silanization results.

Summary of Key Process Variables:

ParameterCommon ProblemRecommended Solution
Substrate Preparation Organic residues or insufficient hydroxyl (-OH) groups prevent the silane from binding.[9]Use a stringent cleaning protocol (e.g., piranha solution or oxygen plasma) to both clean and activate the surface, maximizing -OH group density.[8][9]
Silane Reagent Quality Silanes are moisture-sensitive. The methoxy group can hydrolyze in the bottle over time, leading to inactive oligomers that won't bind to the surface.[9]Always use fresh silane from a recently opened bottle. Store under an inert atmosphere (e.g., nitrogen or argon) and seal tightly.[9]
Environmental Humidity High atmospheric humidity can cause premature hydrolysis and self-condensation of the silane in solution before it can react with the surface, leading to aggregates and a non-uniform layer.[10]Perform the reaction in a controlled, low-humidity environment like a glove box or a desiccator. Use anhydrous solvents for the silane solution.[9]
Silane Concentration A concentration that is too high leads to the formation of a thick, weak, and disorganized multilayer instead of a stable monolayer.[11] A concentration that is too low results in incomplete surface coverage.Optimize the concentration. A typical starting point is 1-2% (v/v) in an anhydrous solvent.[9][11]
Q3: The adhesion of a subsequent polymer or biomolecule layer to my MDS-Carbamate surface is poor. How can I improve it?

A3: This issue typically stems from two sources: a weak underlying silane layer or the chemical incompatibility/inaccessibility of the terminal carbamate group.

  • Weak Boundary Layer: If the silanization process resulted in a thick, greasy, or aggregated layer instead of a monolayer, the cohesive strength of this silane film itself is very low.[9] When you add the next layer, the failure occurs within the silane film, not at the interface.

    • Solution: Optimize your silanization protocol for monolayer formation. Use a lower silane concentration (1-2%) and ensure proper rinsing with a fresh solvent after deposition to remove any physisorbed (non-covalently bonded) molecules.[9]

  • Functional Group Inaccessibility: The carbamate group must be oriented away from the surface to be available for subsequent reactions. In a poorly formed layer, these groups may be buried or oriented incorrectly.

    • Solution: A well-ordered monolayer, achieved through optimized reaction conditions, will maximize the accessibility of the functional groups. Characterization techniques like contact angle goniometry can help confirm the quality of your layer.[11]

  • Chemical Incompatibility: Ensure the chemistry you are using to attach the subsequent layer is compatible with the carbamate functional group.

    • Solution: Review the reaction scheme for your conjugation chemistry. The carbamate linkage is generally stable but can be cleaved under harsh conditions not typically used for biomolecule immobilization.

Section 3: Validated Experimental Protocols

Follow these step-by-step protocols to maximize the stability and reproducibility of your MDS-Carbamate modified surfaces.

Protocol 1: Rigorous Substrate Cleaning and Activation (Glass/Silicon)

This protocol is critical for generating a high density of surface hydroxyl groups.

  • Initial Cleaning: Sonicate substrates in a solution of laboratory-grade detergent for 15 minutes.

  • Rinsing: Rinse thoroughly with deionized (DI) water. Sonicate in fresh DI water for 15 minutes.

  • Piranha Etching (Use Extreme Caution):

    • In a designated fume hood, prepare a fresh piranha solution by slowly adding 3 parts concentrated Sulfuric Acid (H₂SO₄) to 1 part 30% Hydrogen Peroxide (H₂O₂). Warning: This solution is extremely corrosive and reacts violently with organic materials. Always wear appropriate personal protective equipment (PPE).

    • Immerse the cleaned substrates in the piranha solution for 30-60 minutes.[8]

  • Final Rinsing: Carefully remove the substrates and rinse extensively with DI water.

  • Drying: Dry the substrates under a stream of high-purity nitrogen gas and then bake in an oven at 120°C for at least 30 minutes to remove any adsorbed water.[8] Use immediately.

Protocol 2: Surface Modification with MDS-Carbamate

Perform this protocol in a low-humidity environment.

  • Prepare Silane Solution: In a clean, dry glass container inside a glove box or desiccator, prepare a 2% (v/v) solution of MDS-Carbamate in anhydrous toluene.[11] Prepare this solution immediately before use.

  • Surface Immersion: Place the freshly activated and dried substrates into the silane solution. Ensure they are fully submerged.

  • Reaction: Let the reaction proceed for 2-4 hours at room temperature under an inert atmosphere.

  • Rinsing: Remove the substrates from the silane solution. Rinse them by dipping sequentially into two baths of fresh anhydrous toluene to remove excess, unbound silane.

  • Curing: Transfer the rinsed substrates to an oven and bake at 110-120°C for 60 minutes to drive the condensation reaction and form stable covalent bonds.[11]

  • Final Rinse & Storage: Allow the substrates to cool. Perform a final rinse with anhydrous ethanol or toluene to remove any remaining byproducts. Dry with nitrogen and store in a desiccator until use.

Protocol 3: Basic Stability Assessment via Contact Angle Goniometry
  • Initial Measurement: Measure the static water contact angle on the freshly prepared MDS-Carbamate surface. A successful modification should yield a consistent and moderately hydrophobic surface.

  • Challenge: Immerse the modified substrate in the aqueous buffer of interest (e.g., PBS, pH 7.4) at the experimental temperature (e.g., 37°C).

  • Time-Point Analysis: At defined time points (e.g., 1 hr, 4 hrs, 24 hrs), remove a substrate, rinse it gently with DI water, dry it with nitrogen, and immediately measure the water contact angle again.

  • Interpretation: A significant and progressive decrease in the contact angle over time indicates the hydrolytic degradation and loss of the silane layer. This quantitative data can help you determine the functional lifetime of your surface under specific experimental conditions.

References
  • Chen, H., et al. (2005). In vitro stability study of organosilane self-assemble monolayers and multilayers. PubMed. Available at: [Link]

  • Ulman, A. (1996). Formation and Structure of Self-Assembled Monolayers. SciSpace. Available at: [Link]

  • Arkles, B., et al. (2014). Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes. Chemistry – A European Journal. Available at: [Link]

  • da Silva, N. F., et al. (2023). Amino Silane High Positive Charge Layers: A Stable and Durable Alternative Based on Electrostatic Interactions for Titanium Applications, Combining Antimicrobial and Biological Properties. PMC. Available at: [Link]

  • Vidal, F. A., et al. (2020). Binding and Orientation of Carbamate Pesticides on Silica Surfaces. The Journal of Physical Chemistry C. Available at: [Link]

  • Bunker, B. C., et al. (1996). Thermal Stability of Self-Assembled Monolayers from Alkylchlorosilanes. Langmuir. Available at: [Link]

  • Shi, H., et al. (2023). Advances in the Modification of Silane-Based Sol-Gel Coating to Improve the Corrosion Resistance of Magnesium Alloys. MDPI. Available at: [Link]

  • de Boer, B., et al. (2006). Thermal stability of vapor phase deposited self-assembled monolayers for MEMS anti-stiction. Journal of Micromechanics and Microengineering. Available at: [Link]

  • Tanimoto, Y., et al. (2021). First-Principles Simulation Study on the Weakening of Silane Coupling to Silica under Alkaline Conditions. ACS Omega. Available at: [Link]

  • Pasternak, C., et al. (2018). Thermal degradation of different silane type coatings. ResearchGate. Available at: [Link]

  • Faucheux, N., et al. (2006). The stability of self-assembled monolayers with time and under biological conditions. ResearchGate. Available at: [Link]

  • Abdullah, A. A., & Salih, S. A. (2022). Silane Coatings for Corrosion and Microbiologically Influenced Corrosion Resistance of Mild Steel: A Review. PMC. Available at: [Link]

  • Abdullah, A. A., & Salih, S. A. (2022). Silane Coatings for Corrosion and Microbiologically Influenced Corrosion Resistance of Mild Steel: A Review. ResearchGate. Available at: [Link]

  • Soderholm, K. J., & Shang, S. W. (1993). Effect of mixed silanes on the hydrolytic stability of composites. PubMed. Available at: [Link]

  • Author not available. (Year not available). The proposed mechanism of two-step surface modification and solvent exchange. ResearchGate. Available at: [Link]

  • Ribeiro, A. R., et al. (2020). Optimizing Silanization to Functionalize Stainless Steel Wire: Towards Breast Cancer Stem Cell Isolation. PMC. Available at: [Link]

  • Arkles, B., et al. (2014). Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes. Gelest, Inc. Available at: [Link]

  • de Oliveira, G. J. P. L., et al. (2021). Silane-Coating Strategy for Titanium Functionalization Does Not Impair Osteogenesis In Vivo. MDPI. Available at: [Link]

  • Kedzior, S. A., et al. (2021). Impact of Silanization on the Structure, Dispersion Properties, and Biodegradability of Nanocellulose as a Nanocomposite Filler. ResearchGate. Available at: [Link]

  • Ruckdäschel, F., et al. (2012). Surface Functionalization of Silica Nanoparticles Supports Colloidal Stability in Physiological Media and Facilitates Internalization in Cells. PubMed. Available at: [Link]

  • Sprung, M. M. (1955). The Hydrolysis of Methoxysilanes. Dimethylsilanediol. ElectronicsAndBooks. Available at: [Link]

  • Elma, M., et al. (2013). Performance and Long Term Stability of Mesoporous Silica Membranes for Desalination. MDPI. Available at: [Link]

  • Kanan, S. M., & Tze, W. T. Y. (2008). How to Prevent the Loss of Surface Functionality Derived from Aminosilanes. PMC. Available at: [Link]

  • Lee, J., et al. (2024). Amine-Functionalized Mesoporous Silica for Efficient CO2 Capture: Stability, Performance, and Industrial Feasibility. MDPI. Available at: [Link]

  • Croissant, J. G., et al. (2018). Influence of the Surface Functionalization on the Fate and Performance of Mesoporous Silica Nanoparticles. PMC. Available at: [Link]

  • Author not available. (Year not available). Surface Modification of Biomaterials. MNT509.
  • Author not available. (Year not available). Understanding Silane Functionalization. Surface Science and Technology.
  • Wójcik, M., et al. (2018). Biological characterization of the modified poly(dimethylsiloxane) surfaces based on cell attachment and toxicity assays. ResearchGate. Available at: [Link]

  • Co-Formula. (Year not available). Methyl(dimethoxy(methyl)silyl)methylcarbamate. Hubei Co-Formula Material Tech Co.,Ltd. Available at: [Link]

  • El-Hiti, A. S., et al. (2024). Investigation of the Impact of Chemical Modifications on the Photostability of Polymethyl Methacrylate. -ORCA - Cardiff University. Available at: [Link]

  • Zheng, Y. Y., et al. (2021). Synthesis of N-Methylcytidine (mC) and N,N-Dimethylcytidine (m2C) Modified RNA. Current Protocols. Available at: [Link]

  • ZMsilane. (2024). Silane Surface Treatment. ZMsilane. Available at: [Link]

  • Changfu Chemical. (Year not available). N-[Dimethoxy(methyl)silylmethyl]methylcarbamate CAS 23432 65 7. Changfu Chemical. Available at: [Link]

  • Salgado-Ramos, M., et al. (2014). Surface modification of nano-silica with amides and imides for use in polyester nanocomposites. Journal of Materials Chemistry A. Available at: [Link]

  • Konno, T., et al. (2007). Surface modification on microfluidic devices with 2-methacryloyloxyethyl phosphorylcholine polymers for reducing unfavorable protein adsorption. PubMed. Available at: [Link]

Sources

Optimization

Technical Support Center: Silyl Carbamates Troubleshooting &amp; Methodologies

Welcome to the Silyl Carbamate Technical Support Center. Silyl carbamates are highly versatile intermediates used as amine protecting groups, CO₂ surrogates, and precursors in electroorganic synthesis[1]. However, their...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Silyl Carbamate Technical Support Center. Silyl carbamates are highly versatile intermediates used as amine protecting groups, CO₂ surrogates, and precursors in electroorganic synthesis[1]. However, their handling requires precise control over moisture, temperature, and steric parameters. This guide provides mechanistic troubleshooting, quantitative stability data, and self-validating protocols to ensure experimental reproducibility.

Troubleshooting FAQs: Pitfalls & Causality

Q1: My silyl carbamate degrades during silica gel chromatography. Why does this happen, and how can I isolate my product?

The Causality: Silyl carbamates are extremely susceptible to nucleophilic attack. The silicon atom possesses low-lying σ* orbitals that are easily attacked by the acidic silanol groups on the surface of standard silica gel, or by trace moisture. This nucleophilic attack leads to the cleavage of the Si–O or Si–N bond, forming an unstable carbamic acid intermediate that rapidly decarboxylates into the free amine and CO₂ gas[2]. The Solution:

  • Steric Shielding: Switch from a Trimethylsilyl (TMS) group to a bulkier protecting group like tert-Butyldimethylsilyl (TBDMS) or Triisopropylsilyl (TIPS). For extreme stability requirements (e.g., in liquid-phase peptide synthesis), employ "super silyl" groups such as the tris(trihexylsilyl)silyl group, which are highly resistant to both acidic and basic hydrolysis[3].

  • Purification Alternative: Avoid standard silica gel. Use neutral alumina, or pre-treat your silica gel with 1% triethylamine (Et₃N) to neutralize acidic silanol sites. Alternatively, isolate the product via crystallization or vacuum distillation.

Q2: I am using a silyl carbamate as a CO₂ surrogate, but my yields are inconsistent. What is going wrong?

The Causality: When silyl carbamates are utilized to transfer CO₂ to nucleophiles (or in transition-metal catalyzed carboxylations), the reagent must remain strictly intact until the activation step. Alkyl silyl carbonates and carbamates show superior stability in air compared to their lithium counterparts[4], but trace water in solvents will prematurely hydrolyze the reagent, venting CO₂ before it can participate in the desired C–C or C–N bond formation. The Solution:

  • Rigorous Anhydrous Conditions: Solvents must be dried over activated 3Å molecular sieves.

  • In-Situ Generation: If the silyl carbamate is too labile, generate it in situ by bubbling rigorously dried CO₂ into a solution of the amine and a silylating agent (e.g., TBDMS-Cl) in the presence of a non-nucleophilic base (like DBU).

Q3: Deprotection with TBAF is yielding a mixture of products and incomplete cleavage. How do I force the reaction to completion?

The Causality: While the fluoride ion (F⁻) has a remarkably high affinity for silicon (forming a very strong Si–F bond), extreme steric bulk (e.g., TIPS or super silyl groups) can kinetically hinder the pentacoordinate transition state required for cleavage. Furthermore, basicity generated by naked fluoride in THF can cause unwanted side reactions (e.g., elimination) in sensitive substrates. The Solution:

  • Add a buffering agent like acetic acid (TBAF/AcOH) to attenuate the basicity of the fluoride source.

  • If steric hindrance is the primary issue, switch to a more aggressive, less basic fluoride source like TASF (Tris(dimethylamino)sulfonium difluorotrimethylsilicate) or utilize mild acidic conditions (e.g., dilute TFA in dichloromethane) which can protonate the carbamate oxygen, making the silicon center more electrophilic.

Quantitative Stability Data

Selecting the correct silyl group is a balancing act between ease of installation, stability during subsequent synthetic steps, and the conditions required for deprotection.

Silyl GroupSteric Bulk (Approx. A-Value)Moisture StabilityRecommended Cleavage ReagentHalf-Life in Ambient Air
TMS (Trimethylsilyl)Low (2.5 kcal/mol)PoorMild Acid, MeOH< 1 Hour
TES (Triethylsilyl)ModerateFairMild Acid, TBAF~ 4 Hours
TBDMS (tert-Butyldimethylsilyl)High (4.8 kcal/mol)GoodTBAF, TFA> 24 Hours
TIPS (Triisopropylsilyl)Very HighExcellentTBAF (Heating may be req.)Days
Super Silyl (e.g., TAG2)ExtremeOutstandingStrong Acid / TASFMonths[3]

Workflow & Degradation Pathways

Pathway Amine Secondary Amine + Dry CO2 Carbamate Silyl Carbamate (Stable Intermediate) Amine->Carbamate Base (DBU) Silyl Silyl Chloride (e.g., TBDMSCl) Silyl->Carbamate 0°C, Ar atm Hydrolysis Hydrolysis (Trace Moisture) Carbamate->Hydrolysis Pitfall 1 Decarboxylation Decarboxylation (Thermal >60°C) Carbamate->Decarboxylation Pitfall 2 Deprotect Deprotection (TBAF / TFA) Carbamate->Deprotect Controlled Cleavage Product Target Product (Free Amine) Hydrolysis->Product Decarboxylation->Product Deprotect->Product

Silyl carbamate synthesis, controlled deprotection, and common degradation pathways.

Self-Validating Experimental Protocols

Protocol A: Anhydrous Synthesis of TBDMS-Carbamate

This protocol utilizes an in-situ CO₂ insertion followed by silyl trapping, designed to prevent premature hydrolysis.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with Argon (repeat 3x).

  • Dissolution: Add the secondary amine (1.0 mmol) and dissolve in 10 mL of rigorously anhydrous Dichloromethane (DCM).

  • CO₂ Insertion: Cool the reaction mixture to 0 °C using an ice bath. Bubble anhydrous CO₂ gas (passed through a Drierite column) directly into the solution for 15 minutes.

  • Base Addition: Add DBU (1.2 mmol) dropwise. The solution may become slightly viscous as the carbamate salt forms.

  • Silylation: Slowly add TBDMS-Cl (1.1 mmol) dissolved in 2 mL of anhydrous DCM. Stir at 0 °C for 1 hour, then allow it to warm to room temperature over 2 hours.

  • Self-Validation (FTIR): Take a 0.1 mL aliquot and analyze via FTIR. Validation Checkpoint: A successful reaction will display a strong, sharp C=O stretching frequency at 1680–1700 cm⁻¹ . If the peak is absent or shifting toward 1640 cm⁻¹ (amide/urea formation), moisture has compromised the reaction.

  • Workup: Quench with cold water (5 mL), extract rapidly with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at < 30 °C to avoid thermal decarboxylation.

Protocol B: Chemoselective Deprotection of TBDMS-Carbamate

This protocol ensures complete cleavage of the silyl group without inducing base-catalyzed side reactions.

Step-by-Step Methodology:

  • Preparation: Dissolve the TBDMS-carbamate (1.0 mmol) in 5 mL of anhydrous Tetrahydrofuran (THF) in a round-bottom flask under Argon.

  • Cooling: Cool the solution to 0 °C.

  • Reagent Addition: Add a pre-mixed solution of TBAF (1.2 mL, 1.0 M in THF) and Glacial Acetic Acid (1.2 mmol). Note: The addition of acetic acid buffers the basicity of the fluoride ion, preventing epimerization or elimination in sensitive substrates.

  • Monitoring: Stir for 2 hours.

  • Self-Validation (TLC/FTIR): Monitor the disappearance of the starting material via TLC (visualized with ninhydrin for the emerging free amine). FTIR should show the disappearance of the 1680 cm⁻¹ peak and the appearance of N-H stretches (~3300 cm⁻¹).

  • Workup: Quench with saturated aqueous NH₄Cl, extract with Ethyl Acetate, wash with brine, dry over MgSO₄, and concentrate.

Sources

Troubleshooting

effect of temperature and pH on Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate reactivity

Welcome to the technical support guide for Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and tro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting advice for experiments involving this versatile bifunctional molecule. Here, we will explore the critical effects of temperature and pH on its reactivity, helping you optimize your protocols, ensure reproducibility, and avoid common experimental pitfalls.

Section 1: Understanding the Core Reactivity

This section delves into the fundamental chemical principles governing the stability and reactivity of Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate.

Q1: What are the primary reactive sites on Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate and how do they influence its function?

A1: Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate has two key functional groups that dictate its reactivity: the methoxysilyl group (-Si(CH₃)₂OCH₃) and the carbamate linkage (-NHC(=O)O-).

  • The Methoxysilyl Group: This is the primary site for forming covalent bonds with substrates. In the presence of water, the methoxy group (-OCH₃) undergoes hydrolysis to form a reactive silanol group (-Si-OH). This silanol can then condense with hydroxyl groups on surfaces (like silica, metal oxides, or biomolecules) or with other silanols to form stable siloxane bonds (-Si-O-Si-). The hydrolysis of this group is highly sensitive to pH.[1][2]

  • The Carbamate Linkage: This group is generally more stable than the methoxysilyl moiety.[3] It serves as a linker and can also function as a protecting group for the amine.[4] While robust under many conditions, its stability is compromised under strongly alkaline pH and elevated temperatures.[5] The bulky silyl group offers a degree of steric protection to the carbamate, enhancing its hydrolytic stability compared to less substituted carbamates.[3][6]

The molecule's utility stems from this dual nature: the silyl group acts as a reactive handle for conjugation, while the carbamate provides a stable linkage.

cluster_0 Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate cluster_1 Reactive Sites Mol H₃CO-Si(CH₃)₂-CH₂-CH₂-NH-C(=O)O-CH₃ Silyl Methoxysilyl Group -Si(CH₃)₂OCH₃ Mol->Silyl Hydrolysis & Condensation Carbamate Carbamate Linkage -NHC(=O)O- Mol->Carbamate Potential Hydrolysis

Caption: Key reactive functional groups of the molecule.

Q2: How does pH specifically affect the reactivity of the methoxysilyl group?

A2: The pH of the aqueous medium has a dramatic influence on the hydrolysis rate of the methoxysilyl group, which is the necessary first step for its reaction with substrates.[7]

  • Acidic Conditions (pH 3-5): Hydrolysis is accelerated. Acid catalysis protonates the methoxy oxygen, making it a better leaving group (methanol).[2] This pH range is often optimal for preparing silane solutions because it promotes the formation of reactive silanols while minimizing the rate of their self-condensation into undesirable oligomers or polymers.[1][8]

  • Neutral Conditions (pH ≈ 7): The hydrolysis rate is at its minimum. Both acid and base-catalyzed pathways are slow.[9] This can lead to very long reaction times or incomplete reactions if activation is required.

  • Alkaline Conditions (pH > 8): Hydrolysis is again accelerated, but more importantly, the subsequent condensation of silanols to form siloxane bonds is significantly promoted.[1] This can lead to rapid self-polymerization of the molecule in solution, reducing its availability to bind to the target substrate.

The relationship between pH and the rates of hydrolysis and condensation is summarized in the table below.

pH RangeHydrolysis Rate (Si-OCH₃ → Si-OH)Condensation Rate (Si-OH → Si-O-Si)Recommended Use Case
< 3 Very FastModerateCan be too harsh; risk of side reactions.
3 - 5 FastSlowOptimal for activating the silane to form reactive silanols in solution before surface application.[8]
6 - 8 SlowestSlowBest for long-term storage in anhydrous solvents, but inefficient for reactions in aqueous media.
> 8 FastVery FastHigh risk of rapid self-condensation and precipitation in solution; generally avoided unless direct polymerization is the goal.

Q3: Under what conditions does the carbamate linkage become unstable?

A3: The carbamate group is significantly more stable than an ester linkage but is not completely inert. Its stability is primarily dictated by pH and temperature.

  • Effect of pH: The carbamate linkage is most stable in neutral to slightly acidic conditions (pH 5-7).[5] It is highly susceptible to alkaline-catalyzed hydrolysis, with the degradation rate increasing significantly at pH levels above 7.5.[5][10] The half-life of a carbamate can decrease from weeks at neutral pH to mere hours or minutes under alkaline conditions.[5]

  • Effect of Temperature: As with most chemical reactions, higher temperatures accelerate the rate of carbamate hydrolysis.[5][10] The effect is synergistic with pH; high temperature combined with high pH will lead to rapid degradation of the carbamate linkage. In some cases, very high temperatures (>180 °C) can cause carbamate hydrolysis even in the absence of strong bases.[11]

For most applications in drug development and bioconjugation, which are typically performed near physiological pH (7.4) and moderate temperatures (25-37 °C), the carbamate linkage of this specific molecule should exhibit good stability, partly due to the steric shielding from the silyl group.[3][6] However, prolonged incubations or reactions in basic buffers (e.g., carbonate or borate buffers at pH > 8.5) should be approached with caution.

Section 2: Troubleshooting Guides for Common Experimental Issues

This section provides practical advice for specific problems you may encounter during your experiments.

Q4: I am experiencing low yields in my surface modification/conjugation reaction. What are the likely causes related to pH and temperature?

A4: Low yields are a common problem and can often be traced back to the stability and activation of the methoxysilyl group.

Possible Cause 1: Incomplete Hydrolysis (Activation) If your reaction is performed in a neutral buffer (pH 6-8), the hydrolysis of the methoxysilyl group to the reactive silanol is very slow. The molecule may not be "activated" enough to react efficiently with your substrate.

  • Solution: Consider a two-step procedure. First, pre-hydrolyze the silane in a slightly acidic aqueous solution (pH 4-5) for a short period (e.g., 5-30 minutes) to generate the reactive silanols. Then, introduce this activated solution to your substrate, which can be in a different buffer.[8]

Possible Cause 2: Premature Self-Condensation If your reaction buffer is alkaline (pH > 8), the generated silanols can rapidly self-condense with each other, forming inactive oligomers and polymers that can precipitate from the solution instead of reacting with your substrate.

  • Solution: Adjust the pH of your reaction to be between 4 and 7 if possible.[8] If the substrate requires a higher pH, add the pre-activated silane solution (from Cause 1) slowly and with vigorous stirring to promote surface reaction over self-condensation. Keep the reaction temperature as low as feasible to slow the condensation rate.

Possible Cause 3: High Temperature Degradation Elevated temperatures (>50-60°C) can accelerate both silanol self-condensation and potential hydrolysis of the carbamate linker, reducing the amount of intact, reactive molecule available.

  • Solution: Perform the reaction at room temperature or below, unless thermal curing is a required final step. Monitor the stability of the molecule at your target temperature separately before running the full experiment.

Start Low Yield Observed CheckpH What is the reaction pH? Start->CheckpH pH_Neutral pH is 6-8 CheckpH->pH_Neutral Neutral pH_Alkaline pH is >8 CheckpH->pH_Alkaline Alkaline pH_Acidic pH is 4-5 CheckpH->pH_Acidic Acidic CheckTemp Is reaction temp > 40°C? Sol_Acidic pH is likely optimal. Investigate other factors. CheckTemp->Sol_Acidic No Sol_Temp Cause: Accelerated Side Reactions. Solution: Lower reaction temperature to room temp or below. CheckTemp->Sol_Temp Yes Sol_Neutral Cause: Incomplete Hydrolysis. Solution: Pre-hydrolyze at pH 4-5 before adding to substrate. pH_Neutral->Sol_Neutral Sol_Alkaline Cause: Premature Self-Condensation. Solution: Lower pH if possible. Add silane slowly with stirring. pH_Alkaline->Sol_Alkaline pH_Acidic->CheckTemp Sol_Neutral->CheckTemp Sol_Alkaline->CheckTemp

Caption: Troubleshooting workflow for low reaction yields.

Q5: My compound appears to be degrading in my stock solution. What are the best practices for storage?

A5: The primary cause of degradation during storage is unintended hydrolysis from ambient moisture.

  • Solvent Choice: Store the compound in a high-purity, anhydrous aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF). Ensure the solvent is rated for low water content and handle it under an inert atmosphere (e.g., nitrogen or argon).

  • Temperature: Store stock solutions at low temperatures, such as -20°C or -80°C, to minimize any potential degradation pathways.

  • Handling: When preparing aliquots, allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold surfaces. Use syringes and septa for transfers to minimize exposure to air. Do not store in aqueous buffers for extended periods.

Section 3: Experimental Protocols

These protocols provide a framework for testing the stability of Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate under your specific experimental conditions.

Protocol 1: pH-Dependent Stability Assay

Objective: To determine the rate of hydrolysis of the compound at different pH values.

Materials:

  • Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate

  • A series of buffers (e.g., pH 4, 5, 7, 9). Ensure buffers do not interfere with detection.

  • Acetonitrile (ACN) or other suitable organic solvent for stock solution.

  • HPLC system with a C18 column and a suitable detector (e.g., UV or MS).

  • Thermostated incubator or water bath.

Procedure:

  • Prepare Stock Solution: Prepare a concentrated stock solution of the compound (e.g., 10 mg/mL) in anhydrous ACN.

  • Prepare Test Solutions: For each pH to be tested, add a small volume of the stock solution to the buffer to achieve a final concentration suitable for HPLC analysis (e.g., 100 µg/mL). Vortex briefly to mix. This is your t=0 sample.

  • Incubation: Incubate the test solutions at a constant temperature (e.g., 25°C or 37°C).

  • Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each test solution.

  • Analysis: Immediately analyze the aliquot by HPLC. The mobile phase should be optimized to separate the parent compound from its potential degradation products.

  • Data Interpretation: Quantify the peak area of the parent compound at each time point for each pH. Plot the percentage of remaining parent compound versus time. A rapid decrease in the parent peak area indicates instability at that pH.

Protocol 2: Thermal Stability Assay

Objective: To assess the degradation of the compound at elevated temperatures.

Materials:

  • Same as Protocol 1, but with a single, stable buffer (e.g., pH 5).

  • Multiple incubators or water baths set to different temperatures (e.g., 25°C, 40°C, 60°C, 80°C).

Procedure:

  • Prepare Test Solutions: Prepare a set of identical test solutions in the chosen buffer (e.g., pH 5) as described in Protocol 1.

  • Incubation: Place one test solution in each of the temperature-controlled environments.

  • Time-Point Sampling: At a fixed time point (e.g., 4 hours), withdraw an aliquot from each test solution.

  • Analysis: Analyze all aliquots by HPLC to determine the percentage of the parent compound remaining.

  • Data Interpretation: Compare the amount of degradation at each temperature. This will provide a clear indication of the compound's thermal stability limits under your chosen conditions. For more detailed kinetics, time points can be taken at each temperature.

References

  • Remote Silyl Groups Enhance Hydrolytic Stability and Photocleavage Efficiency in Carbamates for Protein Release - PMC. (n.d.).
  • Adsorption of silane onto cellulose fibers. II. The effect of pH on silane hydrolysis, condensation, and adsorption behavior | Request PDF. (n.d.).
  • The Influence of pH on the Hydrolysis Process of γ-Methacryloxypropyltrimethoxysilane, Analyzed by FT-IR, and the Silanization of Electrogalvanized Steel. (n.d.). Brill.
  • What are the factors that affect the hydrolysis reaction rate of silane coupling agents? (n.d.). Co-Formula.
  • Remote Silyl Groups Enhance Hydrolytic Stability and Photocleavage Efficiency in Carbamates for Protein Release. (2025).
  • Factors contributing to the stability of alkoxysilanes in aqueous solution. (n.d.). Gelest, Inc.
  • The effect of pH on Methyltetrazine-triethoxysilane co
  • Technical Support Center: Reducing Carbamates Hydrolysis During Sample Prepar
  • Remote Silyl Groups Enhance Hydrolytic Stability and Photocleavage Efficiency in Carbamates for Protein Release. (2025). PubMed.
  • Super silyl-based stable protecting groups for both the C- and N-terminals of peptides. (2023). RSC Publishing.
  • Carbamate decomposition induced by the increasing basicity of the system during ongoing spin coating. (n.d.).
  • pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin. (2014). PubMed.
  • Syntheses and Reactions of Silyl Carbamates. 1. Chemoselective Transformation of Amino Protecting Groups via tert-Butyldimethylsilyl Carbamates. (1989). Journal of Organic Chemistry.
  • Kinetics of Carbaryl Hydrolysis. (n.d.). Clemson University.
  • Protective Groups. (n.d.). Organic Chemistry Portal.

Sources

Optimization

Technical Support Center: Characterization of Silylated Surfaces

Welcome to the technical support center for the characterization of silylated surfaces. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the characterization of silylated surfaces. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing these modified surfaces. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to make informed decisions, troubleshoot effectively, and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: Why is my contact angle reading for a supposedly hydrophobic silylated surface lower than expected?

This is a common issue that often points to incomplete or poorly organized monolayer formation. Several factors could be at play:

  • Incomplete Reaction: The silylation reaction may not have gone to completion, leaving unreacted silanol groups on the surface which are hydrophilic. This can be due to insufficient reaction time, low reagent concentration, or the presence of contaminants.

  • Water Contamination: Trace amounts of water in the silane reagent or on the substrate surface can lead to self-polymerization of the silane in solution before it has a chance to bind to the surface. This results in a disordered, and often incomplete, layer.

  • Surface Roughness: The inherent roughness of your substrate can affect the measured contact angle. A rough surface can lead to pinning of the droplet, resulting in a lower advancing contact angle.

  • Improper Curing: After deposition, the silylated surface often requires a curing step to form stable siloxane bonds. Inadequate curing temperature or time can result in a less dense and less stable monolayer.

Q2: My XPS data shows a lower than expected silicon signal or an unusual Si 2p peak shape. What could be the cause?

X-ray Photoelectron Spectroscopy (XPS) is a powerful tool for elemental and chemical state analysis of silylated surfaces. Anomalies in your XPS data can be indicative of several issues:

  • Incomplete Coverage: A low silicon signal often directly correlates with a low surface coverage of the silane.

  • X-ray Beam Damage: Prolonged exposure to the X-ray beam can sometimes cause degradation of the organic part of the silane molecule, which can alter the chemical environment of the silicon atom and thus the Si 2p peak shape.

  • Adventitious Carbon Contamination: All surfaces exposed to the ambient environment will have a layer of adventitious carbon. This can attenuate the signal from the underlying silicon, leading to a lower than expected atomic concentration. It is crucial to perform a proper sputter cleaning or use angle-resolved XPS to distinguish the surface layer from the substrate.

  • Multiple Chemical States: An asymmetric or broadened Si 2p peak can indicate the presence of multiple chemical states of silicon. This could be due to a mixture of fully condensed siloxane bonds (Si-O-Si) and unreacted silanol groups (Si-OH).

Q3: I'm having trouble getting a clear AFM image of my self-assembled silane monolayer. The surface appears streaky or the features are not well-resolved. Why?

Atomic Force Microscopy (AFM) provides topographical information at the nanoscale. Imaging soft, thin layers like silane monolayers requires careful optimization of scanning parameters:

  • Tip Damage: The AFM tip can be damaged or contaminated, leading to imaging artifacts such as streaks or double images. Always use a fresh, sharp tip for high-resolution imaging of monolayers.

  • Inappropriate Imaging Mode: For soft organic layers, Tapping Mode (or AC mode) is generally preferred over Contact Mode to minimize sample damage and tip-sample interactions that can dislodge the molecules.

  • Scanning Parameters: High scan speeds, excessive imaging force (setpoint), or inappropriate feedback gains can all lead to poor image quality. It is essential to optimize these parameters for each specific sample.

  • Sample Cleanliness: Particulate contamination on the surface can interfere with the AFM tip, leading to streaking and other artifacts. Ensure your sample is clean before imaging.

Troubleshooting Guides

Guide 1: Inconsistent Contact Angle Measurements

This guide provides a systematic approach to troubleshooting inconsistent water contact angle measurements on silylated surfaces.

Experimental Workflow for Troubleshooting Contact Angle:

cluster_prep Substrate Preparation cluster_silanization Silylation Process cluster_measurement Measurement Technique cluster_analysis Data Analysis & Conclusion A Start: Inconsistent Contact Angle B Verify Substrate Cleaning Protocol A->B Start Troubleshooting C Check for Organic Residues (UV-Ozone or Piranha) B->C D Confirm Surface Hydroxylation (Plasma Treatment) C->D E Check Silane Quality (Freshly Opened?) D->E Substrate OK F Control Water Content (Anhydrous Solvent) E->F G Optimize Reaction Time & Temperature F->G H Ensure Proper Curing Step G->H I Calibrate Goniometer H->I Process OK J Use High-Purity Water I->J K Control Dispensing Volume & Rate J->K L Measure Advancing & Receding Angles K->L M Analyze Contact Angle Hysteresis L->M Measurement OK N Consistent & Expected Contact Angle M->N Low Hysteresis

Caption: Troubleshooting workflow for inconsistent contact angle measurements.

Detailed Steps & Rationale:

Step Action Rationale
1. Substrate Preparation Verification Re-evaluate the substrate cleaning procedure. Use techniques like UV-Ozone or Piranha cleaning to remove organic contaminants.A pristine, highly hydroxylated surface is critical for a uniform silylation reaction. Incomplete cleaning leaves hydrophobic patches, leading to non-uniform silane coverage.
2. Silylation Process Control Use fresh, high-purity silane and anhydrous solvents. Control the reaction environment to minimize exposure to atmospheric moisture.Silanes readily react with water, leading to polymerization in solution rather than on the surface. This creates a disordered, less effective monolayer.
3. Curing Optimization Ensure the post-silylation curing step is performed at the recommended temperature and for a sufficient duration.Curing is essential for the formation of a stable and cross-linked siloxane network, which imparts durability and hydrophobicity to the surface.
4. Measurement Technique Refinement Calibrate the contact angle goniometer. Use high-purity water and a consistent droplet volume. Measure both advancing and receding angles.The difference between the advancing and receding angles (contact angle hysteresis) provides information about the chemical and topographical homogeneity of the surface. A large hysteresis suggests a non-uniform surface.
Guide 2: Interpreting XPS Data of Silylated Surfaces

This guide outlines a protocol for acquiring and interpreting XPS data to assess the quality of a silylated surface.

Protocol for XPS Analysis of a Silylated Surface:

  • Sample Preparation: Mount the silylated substrate on the sample holder using a compatible, vacuum-safe adhesive.

  • Survey Scan: Acquire a wide energy range survey scan (e.g., 0-1100 eV) to identify all elements present on the surface.

  • High-Resolution Scans: Acquire high-resolution scans of the key elements: Si 2p, C 1s, O 1s, and any element specific to the headgroup of your silane.

  • Data Analysis:

    • Elemental Quantification: Determine the atomic concentrations of the detected elements. Compare the experimental atomic ratios to the theoretical values for your silane molecule.

    • Peak Fitting: Perform peak fitting on the high-resolution scans to identify different chemical states. For the Si 2p peak, you may need to fit components for the substrate silicon and the silane silicon.

    • Layer Thickness Estimation: The thickness of the silane layer can be estimated from the attenuation of the substrate signal.

Data Interpretation Table:

Observation Potential Cause Recommended Action
Low Si/Substrate ratioIncomplete silane coverage or a very thin layer.Optimize silylation reaction time and concentration.
High C 1s signal with a dominant C-C/C-H peakAdventitious carbon contamination.Consider in-situ sample cleaning (e.g., gentle Ar+ sputtering) or use angle-resolved XPS to probe deeper into the surface.
Broad or asymmetric Si 2p peakMultiple chemical states of silicon (e.g., Si-O-Si and Si-OH).Optimize the curing process to promote complete condensation of the siloxane network.
Presence of unexpected elementsContamination from the solvent, glassware, or environment.Review the entire sample preparation and handling procedure.

Advanced Characterization Workflows

Workflow: Correlative AFM and XPS Analysis

For a comprehensive understanding of your silylated surface, a correlative approach using both AFM and XPS is highly recommended.

A Silylated Sample B AFM Analysis A->B C XPS Analysis A->C D Topography & Roughness Data B->D E Elemental Composition & Chemical State C->E F Correlate Surface Morphology with Chemical Information D->F E->F G Comprehensive Surface Characterization F->G

Caption: Correlative AFM and XPS workflow for comprehensive surface analysis.

This correlative approach allows you to link the nanoscale topography and morphology of your silylated surface (from AFM) with its elemental composition and chemical state (from XPS). For instance, you could identify if topographical defects observed in AFM correspond to areas of incomplete silanization in XPS.

References

  • Ulman, A. (1991). An Introduction to Ultrathin Organic Films: From Langmuir-Blodgett to Self-Assembly. Academic Press. [Link]

  • Krishnan, S., et al. (2006). A multi-technique characterization of self-assembled monolayers of organosilanes on silica. Journal of Colloid and Interface Science, 296(2), 533-542. [Link]

  • Bruker. (n.d.). AFM TappingMode. [Link]

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to NMR Analysis of Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate and Its Reaction Products

This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) spectral characteristics of Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate and its primary reaction byproducts. Designed for resea...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) spectral characteristics of Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate and its primary reaction byproducts. Designed for researchers, scientists, and professionals in drug development, this document offers in-depth technical insights, validated experimental protocols, and supporting data to facilitate the unambiguous identification of these compounds in reaction mixtures.

Introduction: The Importance of Silylcarbamate Integrity

Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate is a valuable bifunctional molecule, incorporating both a carbamate and a reactive methoxysilane moiety. Such compounds are frequently employed as intermediates in organic synthesis, as surface modifiers, or as precursors for hybrid organic-inorganic materials. The methoxy(dimethyl)silyl group, however, is susceptible to hydrolysis, which can be initiated by trace amounts of water, leading to the formation of a silanol intermediate. This silanol can then undergo self-condensation to yield a disiloxane.

Monitoring the purity and stability of the starting material is critical for ensuring reproducibility and controlling the outcome of subsequent reactions. NMR spectroscopy is an exceptionally powerful, non-invasive technique for this purpose, providing detailed structural information and allowing for the quantification of each species in a mixture.[1] This guide elucidates the key diagnostic NMR signals that differentiate the parent silylcarbamate from its hydrolysis and condensation products.

Anticipated Reaction Pathways

The primary degradation pathway for Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate involves the reaction of the methoxysilyl group. The carbamate functionality is generally more stable under neutral or mild conditions.

  • Hydrolysis: The Si-OCH₃ bond is cleaved by water to form a silanol (Si-OH) and methanol. This reaction can be catalyzed by acid or base.[1]

  • Condensation: Two silanol molecules react to form a disiloxane (Si-O-Si) bridge, releasing a molecule of water. This process is often spontaneous for simple silanols.[2][3]

The ability to distinguish between these three states—the starting material, the silanol intermediate, and the disiloxane product—is the central focus of this analytical guide.

Reaction_Pathway cluster_0 Starting Material cluster_1 Intermediate cluster_2 Product A Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate (-Si(CH₃)₂(OCH₃)) B Silanol Intermediate (-Si(CH₃)₂(OH)) A->B + H₂O - CH₃OH C Disiloxane Product (-Si(CH₃)₂-O-Si(CH₃)₂-) B->C + Silanol - H₂O

Caption: Reaction pathway from starting material to its byproducts.

Experimental Protocols

To ensure the accurate acquisition of comparative data, the following protocols are recommended. The use of deuterated solvents is essential to avoid large solvent signals in the ¹H NMR spectrum.

Protocol 1: Baseline NMR of Starting Material
  • Objective: To obtain a clean, reference spectrum of Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate.

  • Procedure:

    • Dissolve 10-15 mg of the pure starting material in ~0.6 mL of deuterated chloroform (CDCl₃). Using a freshly opened ampule of solvent is crucial to minimize water content.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[4][5]

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

Protocol 2: In-Situ Monitoring of Hydrolysis & Condensation
  • Objective: To induce and observe the spectral changes corresponding to the formation of the silanol and disiloxane products.

  • Causality: By intentionally adding water, we can correlate the disappearance of starting material signals with the appearance of product signals, validating their assignments.

  • Procedure:

    • Prepare a sample as described in Protocol 1.

    • Acquire an initial spectrum (t=0).

    • Add one drop (~10-20 µL) of deuterium oxide (D₂O) to the NMR tube and shake vigorously. The use of D₂O instead of H₂O serves a dual purpose: it initiates hydrolysis and allows for deuterium exchange to identify labile protons like Si-OH.[6]

    • Acquire a series of ¹H NMR spectra over time (e.g., every 30 minutes for several hours) to monitor the reaction progress.

Comparative NMR Analysis

The key to identifying each species lies in recognizing distinct changes in the chemical shifts and disappearance/appearance of specific signals in the ¹H NMR spectrum.

¹H NMR Spectral Comparison

The most informative region of the ¹H NMR spectrum involves the protons directly attached to or near the silicon atom.

Assignment Starting Material (δ ppm) Silanol Intermediate (δ ppm) Disiloxane Product (δ ppm) Key Observations & Rationale
Si-(CH₃)₂ ~0.10 (s, 6H)~0.12 (s, 6H)~0.08 (s, 12H)The electronic environment around the silicon atom changes upon substitution of -OCH₃ with -OH and subsequently Si-O-Si, causing a predictable shift in these methyl protons.[7] The disiloxane signal integrates to 12H as it represents two silyl groups.
Si-OCH₃ ~3.45 (s, 3H)DisappearedDisappearedThis singlet is a definitive marker for the starting material. Its disappearance signals complete hydrolysis of the methoxy group.[1][8]
Si-OH Not Present~1.5-3.0 (br s, 1H)DisappearedThis is a broad singlet characteristic of silanols. Crucially, this peak will disappear upon shaking with D₂O due to deuterium exchange, providing unambiguous confirmation. [6][9]
-CH₂-Si ~0.85 (t, 2H)~0.87 (t, 2H)~0.84 (t, 2H)Minor shifts are observed in the ethyl backbone protons adjacent to the silicon atom.
-CH₂-N ~3.20 (q, 2H)~3.22 (q, 2H)~3.19 (q, 2H)Protons further from the reactive center show minimal changes.
N-H ~5.0 (br s, 1H)~5.0 (br s, 1H)~5.0 (br s, 1H)The carbamate N-H proton is also labile and will exchange with D₂O. It is typically very broad and its position can be solvent-dependent.
O-CH₃ (Carbamate) ~3.67 (s, 3H)~3.67 (s, 3H)~3.67 (s, 3H)This signal from the stable methyl carbamate group remains unchanged and can serve as an internal reference point throughout the transformation.

Chemical shifts are approximate and can vary slightly based on solvent, concentration, and spectrometer frequency. Multiplicities: s = singlet, t = triplet, q = quartet, br = broad.

¹³C NMR Spectral Comparison

While ¹H NMR is often sufficient, ¹³C NMR provides complementary data confirming the structural changes.

Assignment Starting Material (δ ppm) Silanol Intermediate (δ ppm) Disiloxane Product (δ ppm) Key Observations & Rationale
Si-(CH₃)₂ ~ -2.0~ -1.8~ -2.2The chemical shift of the carbon atoms bonded to silicon is sensitive to the substituents on the silicon.
Si-OCH₃ ~ 50.5DisappearedDisappearedThe disappearance of this carbon signal is a clear indicator of hydrolysis.
CH₂-Si ~ 15.0~ 15.2~ 14.8Minor shifts are observed for the carbon adjacent to the silicon atom.
CH₂-N ~ 45.0~ 45.0~ 45.0Carbons remote from the silicon center are largely unaffected.
O-CH₃ (Carbamate) ~ 52.0~ 52.0~ 52.0The carbamate methyl carbon remains constant.
C=O (Carbamate) ~ 157.0~ 157.0~ 157.0The carbamate carbonyl carbon remains constant.

Workflow Visualization

A systematic approach ensures reliable and reproducible results.

Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_analysis Data Analysis prep1 Weigh ~15 mg of Sample prep2 Dissolve in 0.6 mL CDCl₃ prep1->prep2 prep3 Add TMS Standard prep2->prep3 acq1 Acquire ¹H & ¹³C Spectra (t=0) prep3->acq1 acq2 Spike with D₂O acq1->acq2 acq3 Acquire ¹H Spectra over Time acq2->acq3 an2 Identify New Peaks: Silanol (br, exch) Disiloxane acq3->an2 an1 Assign Peaks for Starting Material an1->an2 an3 Compare & Quantify (Integration) an2->an3

Caption: Standard workflow for NMR analysis of reaction products.

Conclusion

By leveraging ¹H and ¹³C NMR spectroscopy, researchers can confidently distinguish Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate from its primary hydrolysis and condensation byproducts. The key diagnostic signals are the Si-OCH₃ protons (~3.45 ppm) for the starting material, the appearance of a broad, D₂O-exchangeable Si-OH proton (~1.5-3.0 ppm) for the silanol intermediate, and the characteristic shift of the Si-(CH₃)₂ protons upon formation of the Si-O-Si disiloxane bond. The in-situ hydrolysis monitoring protocol provides a self-validating system to confirm these assignments, ensuring the highest degree of scientific integrity in the analysis. This guide serves as a foundational tool for quality control, reaction monitoring, and stability assessment in any application involving this versatile silylcarbamate.

References

  • Fundamental Study of Residual Silanol Populations on Alkylsilane-Derivatized Silica Surfaces. (n.d.). American Chemical Society. Retrieved March 11, 2026, from [Link]

  • NMR spectroscopic studies of dimethyldiethoxy silane hydrolysis and polysiloxane conversion. (n.d.). Scite.ai. Retrieved March 11, 2026, from [Link]

  • 18O‐Isotope Labeling and Stereogenic Probe Reveals Hidden Stereospecific Water Exchange Reaction. (n.d.). PMC. Retrieved March 11, 2026, from [Link]

  • Oligo‐Condensation Reactions of Silanediols with Conservation of Solid‐State‐Structural Features. (n.d.). Wiley Online Library. Retrieved March 11, 2026, from [Link]

  • NMR Studies on Hydrolysis and Condensation Reactions of Alkoxysilanes Containing Si H Bonds. (n.d.). SpringerLink. Retrieved March 11, 2026, from [Link]

  • Hydrogen bonded silanols in the 10 Å phase: Evidence from NMR spectroscopy. (2017, March 9). GeoScienceWorld. Retrieved March 11, 2026, from [Link]

  • Ph.D. Thesis. (n.d.). Retrieved March 11, 2026, from [Link]

  • Table 5 29Si Shifts. (n.d.). NMR Testing Laboratory. Retrieved March 11, 2026, from [Link]

  • 29Si NMR spectra corresponding to the progression of condensation... (n.d.). ResearchGate. Retrieved March 11, 2026, from [Link]

  • Chemical shifts of the silanol group in the ¹H NMR spectrum, measured in acetone‐d6. (n.d.). ResearchGate. Retrieved March 11, 2026, from [Link]

  • NMR Spectroscopic Studies of Dimethyldiethoxy Silane Hydrolysis and Polysiloxane Condensation. (n.d.). ResearchGate. Retrieved March 11, 2026, from [Link]

  • HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. (n.d.). Retrieved March 11, 2026, from [Link]

  • ¹H NMR Chemical Shifts. (2022, March 9). Retrieved March 11, 2026, from [Link]

  • 13.3: Chemical Shifts in ¹H NMR Spectroscopy. (2024, March 19). Chemistry LibreTexts. Retrieved March 11, 2026, from [Link]

  • A 29Si, 1H, and 13C Solid-State NMR Study on the Surface Species of Various Depolymerized Organosiloxanes at Silica Surface. (2019, May 14). PMC. Retrieved March 11, 2026, from [Link]

  • 13.4 Chemical Shifts in 1H NMR Spectroscopy. (2023, September 20). OpenStax. Retrieved March 11, 2026, from [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). ACS Publications. Retrieved March 11, 2026, from [Link]

  • Quantitative determination of surface silanol groups in silicagel by deuterium exchange combined with infrared spectroscopy and chemometrics. (n.d.). Royal Society of Chemistry. Retrieved March 11, 2026, from [Link]

Sources

Comparative

A Comparative Guide to Analytical Techniques for Confirming Covalent Attachment of Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate

In the realms of materials science, drug delivery, and biocompatible coatings, the precise modification of surfaces is paramount. Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate is a valuable silane coupling agent desi...

Author: BenchChem Technical Support Team. Date: March 2026

In the realms of materials science, drug delivery, and biocompatible coatings, the precise modification of surfaces is paramount. Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate is a valuable silane coupling agent designed to functionalize surfaces with a carbamate group. This modification can alter surface energy, improve adhesion, or serve as a reactive handle for further chemical transformations. However, the efficacy of these modifications hinges on a critical, often assumed, step: the successful and stable covalent attachment of the silane to the substrate.

For researchers, scientists, and drug development professionals, simply applying the silane is insufficient. Rigorous analytical confirmation is a prerequisite for reproducible results and reliable device performance. This guide provides an in-depth comparison of key analytical techniques to validate the covalent attachment of Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate, moving beyond mere procedural lists to explain the causality behind experimental choices and data interpretation.

The Foundational Chemistry: Why Verification is Non-Trivial

The covalent attachment of Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate to a hydroxylated surface (e.g., glass, silica, or oxidized metals) is a multi-step process.[1] It begins with the hydrolysis of the methoxy group (-OCH₃) on the silicon atom to form a reactive silanol group (-OH).[2][3] This is followed by condensation, where the silanol group reacts with a hydroxyl group on the substrate surface to form a stable siloxane bond (Si-O-Substrate).[1][4] Concurrently, silanols can also self-condense to form a polysiloxane network (Si-O-Si) on the surface.[5][6]

A successful modification results in a covalently bound monolayer or a thin polymer network, not just a physisorbed, easily removable layer.[7] Therefore, the chosen analytical techniques must be sensitive enough to detect the specific chemical signatures of the attached molecule and distinguish them from the underlying substrate.

cluster_solution In Solution cluster_surface On Surface Silane Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate (R-Si(CH₃)₂-OCH₃) HydrolyzedSilane Reactive Silanol Intermediate (R-Si(CH₃)₂-OH) Silane->HydrolyzedSilane Hydrolysis Water H₂O (from solvent/surface) Water->Silane CovalentBond Covalent Attachment (Substrate-O-Si(CH₃)₂-R) HydrolyzedSilane->CovalentBond Condensation SelfCondensation Self-Condensation (R-(CH₃)₂Si-O-Si(CH₃)₂-R) HydrolyzedSilane->SelfCondensation Condensation Substrate Substrate with -OH groups Substrate->CovalentBond CovalentBond->SelfCondensation Further networking

Figure 1: Silanization mechanism of Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate.

A Multi-Technique Approach for Unambiguous Confirmation

No single technique provides a complete picture. A robust validation strategy employs a combination of methods that offer complementary information on elemental composition, chemical bonding, surface energy, and layer thickness.

cluster_analysis Analytical Confirmation Start Start: Substrate Cleaning & Activation Silanization Silanization Protocol Start->Silanization Rinsing Post-Silanization Rinsing (Remove physisorbed molecules) Silanization->Rinsing XPS X-ray Photoelectron Spectroscopy (XPS) Elemental Composition Chemical State Analysis Rinsing->XPS FTIR Attenuated Total Reflectance FTIR (ATR-FTIR) Functional Group ID Bond Formation (Si-O-Si) Rinsing->FTIR ContactAngle Contact Angle Goniometry Surface Energy Wettability Change Rinsing->ContactAngle Ellipsometry Spectroscopic Ellipsometry Layer Thickness Refractive Index Rinsing->Ellipsometry Conclusion Conclusion: Covalent Attachment Confirmed XPS->Conclusion FTIR->Conclusion ContactAngle->Conclusion Ellipsometry->Conclusion

Figure 2: Recommended workflow for silanization and confirmation.

X-ray Photoelectron Spectroscopy (XPS)

Why it's essential: XPS is arguably the most powerful technique for this application because it provides direct, quantitative evidence of the elemental composition and chemical bonding states at the surface (top 0-10 nm).[8][9]

What to look for:

  • Appearance of Key Elements: The primary evidence of successful attachment is the appearance of Nitrogen (N 1s) and Silicon (Si 2p) peaks in the XPS survey spectrum, which are absent on the unmodified substrate.[8][10][11]

  • High-Resolution Spectra (Chemical Shifts):

    • Si 2p: The binding energy of the Si 2p peak provides insight into the bonding environment. A peak around 102.3 eV is characteristic of silicon in a siloxane (Si-O) network, confirming the hydrolysis and condensation reactions.[11] This is distinct from elemental silicon (~99 eV).

    • N 1s: A peak around 399.5 eV corresponds to the nitrogen in the carbamate (N-C=O) group, directly confirming the presence of the organic functionality.[12]

    • C 1s & O 1s: Deconvolution of the C 1s and O 1s spectra can further reveal the presence of the carbamate (C=O, C-O, C-N) and siloxane (Si-O-Si) bonds, respectively.[8][10]

Experimental Protocol: XPS Analysis
  • Sample Preparation: Mount both an unmodified (control) and a silanized substrate onto the sample holder. Ensure the surface is free of any contaminants from handling.

  • Initial Survey Scan: Acquire a wide survey scan (e.g., 0-1200 eV) for both samples to identify all elements present on the surface.[9]

  • High-Resolution Scans: Acquire high-resolution scans over the Si 2p, N 1s, C 1s, and O 1s regions for the silanized sample.[13]

  • Data Analysis:

    • Calibrate the binding energy scale by setting the adventitious carbon C 1s peak to 284.6-285.0 eV.[14][15]

    • Use appropriate software to perform peak fitting (deconvolution) on the high-resolution spectra to identify different chemical states.[14]

    • Calculate atomic concentrations from the peak areas to quantify the surface composition.[13]

Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR)

Why it's essential: While XPS excels at elemental analysis, ATR-FTIR is highly sensitive to the specific molecular vibrations, providing direct evidence of the functional groups present and the formation of the siloxane network.[16][17][18]

What to look for:

  • Carbamate Group Peaks: The presence of the carbamate functionality is confirmed by characteristic peaks, typically a C=O stretching vibration around 1700-1730 cm⁻¹.

  • Siloxane Network Formation: The most critical evidence from FTIR is the appearance of a broad, strong absorption band between 1000-1130 cm⁻¹, which is characteristic of the Si-O-Si asymmetric stretching vibration.[19] This confirms that the silane has condensed to form a cross-linked network on the surface.

  • Alkyl Chain Vibrations: Peaks corresponding to C-H stretching in the ethyl linker (around 2850-2960 cm⁻¹) will also be present.[19]

Experimental Protocol: ATR-FTIR Analysis
  • Background Spectrum: Clean the ATR crystal thoroughly. Press the unmodified substrate firmly against the crystal and collect a background spectrum. This is crucial to subtract the substrate's own IR absorptions.[13]

  • Sample Spectrum: Replace the control with the silanized substrate, ensuring firm and uniform contact with the crystal, and collect the sample spectrum.[13]

  • Data Analysis: The instrument software will automatically ratio the sample spectrum against the background to produce the absorbance spectrum of the silane layer.[13] Analyze this final spectrum for the characteristic peaks mentioned above.

Contact Angle Goniometry

Why it's essential: This technique provides a rapid, non-destructive assessment of the change in surface energy (wettability) resulting from the modification.[20][21] While it doesn't directly prove covalent bonding, a significant and stable change in the water contact angle is a strong indicator that the surface has been successfully and durably altered.

What to look for:

  • Change in Wettability: An unmodified, hydroxylated surface like glass or silica is highly hydrophilic, with a water contact angle typically < 30°.[13] The attachment of the Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate, which has an organic functional group, will make the surface more hydrophobic. A significant increase in the water contact angle (e.g., to 60-80°, depending on layer density and orientation) is expected.[22]

  • Stability: The modified contact angle should remain stable after rigorous rinsing with appropriate solvents. If the contact angle reverts to its original hydrophilic state, it indicates the silane was merely physisorbed and has been washed away.

Experimental Protocol: Contact Angle Measurement
  • Sample Placement: Place the substrate on the goniometer stage.[13]

  • Droplet Deposition: Use an automated or manual syringe to gently deposit a small droplet (e.g., 2-5 µL) of deionized water onto the surface.

  • Angle Measurement: Software captures the droplet profile and calculates the static contact angle.[13]

  • Statistical Relevance: Measure the angle at multiple (at least 3-5) different locations on the surface and average the results to account for any heterogeneity.[23]

  • Control and Stability Test: Perform measurements on the unmodified substrate as a baseline. For the silanized sample, perform measurements before and after a sonication bath in a relevant solvent (e.g., ethanol or toluene) to test the stability of the coating.

Spectroscopic Ellipsometry

Why it's essential: Ellipsometry is a highly sensitive optical technique for measuring the thickness of thin films, often with sub-nanometer resolution.[24][25][26] It confirms the presence of a film and can provide an average thickness, which is crucial for controlling the formation of monolayers versus multilayers.

What to look for:

  • Increased Layer Thickness: After silanization, a measurable increase in thickness (typically 1-5 nm for a well-formed layer) should be detected compared to the bare substrate.[24]

  • Optical Model Fit: Ellipsometry is a model-based technique.[24][27] The experimental data (changes in light polarization upon reflection) is fitted to an optical model of the surface (e.g., Substrate / SiO₂ / Silane Layer / Air). A good fit to this model, yielding a realistic thickness and refractive index for the silane layer, supports a successful and uniform coating.

Experimental Protocol: Ellipsometry
  • Reference Measurement: Measure the ellipsometric parameters (Psi and Delta) of the clean, unmodified substrate. Model this data to determine the precise thickness of the native oxide layer.

  • Sample Measurement: Measure the silanized substrate at the same angles of incidence.

  • Modeling and Fitting: Add a new layer (the "silane" layer) to the optical model. Fix the substrate and oxide parameters from the reference measurement. Fit the experimental data by varying the thickness and refractive index of the silane layer until the model-generated data matches the experimental data.[24]

Comparative Analysis Summary

TechniqueInformation ProvidedSurface SensitivityDestructive?Quantitative/QualitativeKey StrengthKey Limitation
XPS Elemental composition, chemical state, bonding environmentHigh (0-10 nm)No (UHV)QuantitativeDirect confirmation of elemental presence and chemical bonding (Si-O, N-C=O)Requires high vacuum; may not be accessible to all labs
ATR-FTIR Molecular vibrations, functional groups, bond formationHigh (~0.5-2 µm depth)NoQualitative/Semi-QuantitativeExcellent for confirming Si-O-Si network formation and presence of organic groupsSubstrate interference can be an issue; requires good crystal contact
Contact Angle Surface energy, wettability, coating stabilityExtreme (topmost atomic layer)NoQuantitative (angle)Rapid, inexpensive, and excellent for testing coating stability after rinsingIndirect evidence; does not confirm covalent nature on its own
Ellipsometry Film thickness, refractive index, uniformityHigh (sub-nm resolution)NoQuantitativePrecise measurement of layer thickness, distinguishing monolayer vs. multilayerModel-dependent; assumes a uniform, homogeneous layer

Conclusion

References

  • Jähde, P., & Thiesen, P. H. (2023, October 15). Characterizing Silanized Surfaces with Imaging Ellipsometry. Park Systems. [Link]

  • Casula, G., Primo, A., Fantauzzi, M., Elsener, B., & Rossi, A. (2024). XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces. Coatings, 14(3), 327. [Link]

  • Hingerl, K., & Jell, J. (2024, July 24). Immersion ellipsometry for the uncorrelated determination of ultrathin film thickness and index of refraction: Theory and examples. AIP Publishing. [Link]

  • Hingerl, K., & Jell, J. (2024, July 24). Immersion ellipsometry for the uncorrelated determination of ultrathin film thickness and index of refraction. AIP Publishing. [Link]

  • Masi, G., Balbo, A., Esvan, J., Monticelli, C., Avila, J., & Asensio, M. C. (2017). X-ray Photoelectron Spectroscopy as a tool to investigate silane-based coatings for the protection of outdoor bronze. CORE. [Link]

  • Bexell, U. (2003). Surface Characterisation Using ToF-SIMS, AES and XPS of Silane Films and Organic Coatings Deposited on Metal Substrates. Diva-portal.org. [Link]

  • Thissen, A., & Peeters, P. (2003). X-ray photoelectron spectroscopy for detection of the different Si-O bonding states of silicon. Surface and Interface Analysis, 35(4), 381-386. [Link]

  • Jähde, P., & Thiesen, P. H. (2018, August 6). (PDF) Characterizing Silanized Surfaces with Imaging Ellipsometry. ResearchGate. [Link]

  • Fidalgo, A., & Ilharco, L. M. (2016, October 5). Fourier Transform Infrared and Raman Characterization of Silica-Based Materials. IntechOpen. [Link]

  • Masi, G., Balbo, A., Esvan, J., Monticelli, C., Avila, J., & Asensio, M. C. (2017, October 14). X-ray Photoelectron Spectroscopy as a tool to investigate silane-based coatings for the protection of outdoor bronze. Applied Surface Science, 420, 68-79. [Link]

  • Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50. [Link]

  • Miller, J. D., & Ishida, H. (1987). Quantitative analysis of covalent bonding between substituted silanes and inorganic surfaces. Surface and Interface Analysis, 10(1), 12-22. [Link]

  • ResearchGate. (n.d.). Water contact angles for the monitored silanization and desilanization.... Retrieved from [Link]

  • Vukovic, G., et al. (2024, November 22). Nanoscale Analysis of Surface Modifications on Silanized Glass: Wettability Alteration and Long–Term Stability. arXiv. [Link]

  • ResearchGate. (n.d.). Contact angle measurements: The effect of silanization on enhancing the hydrophilicity of PDMS overtime. Retrieved from [Link]

  • Boujday, S., et al. (2000, July 15). Fourier transform infrared spectroscopic characterization of grafting of 3-aminopropyl silanol onto aluminum/alumina substrate. PubMed. [Link]

  • ResearchGate. (n.d.). (a) Fourier transform infrared (FTIR) spectroscopy pattern for silane.... Retrieved from [Link]

  • Wang, F., et al. (2012, February 24). Correlation of Oil–Water and Air–Water Contact Angles of Diverse Silanized Surfaces and Relationship to Fluid Interfacial Tensions. Langmuir, 28(9), 4291-4299. [Link]

  • Gelest, Inc. (n.d.). How does a Silane Coupling Agent Work? Hydrolysis Considerations. Gelest. [Link]

  • Imae, I., & Kawakami, Y. (2012). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. PMC. [Link]

  • ResearchGate. (n.d.). XPS spectra of the Si 2p (left) and N 1s (right) regions, showing the.... Retrieved from [Link]

  • ResearchGate. (n.d.). Evidence of covalent bond formation at the silane–metal interface during plasma polymerization of bis-1,2-(triethoxysilyl)ethane (BTSE) on aluminium. Retrieved from [Link]

  • Alsulaiman, F. A., et al. (2025, June 18). Fourier-Transform Infrared Spectroscopy Analysis of 3D-Printed Dental Resins Reinforced with Yttria-Stabilized Zirconia Nanoparticles. MDPI. [Link]

  • ResearchGate. (n.d.). A mechanism showing the hydrolysis of the methoxy groups and the condensation resulting in siloxane crosslinked PLA. Retrieved from [Link]

  • Casula, G., Primo, A., Fantauzzi, M., Elsener, B., & Rossi, A. (2024). XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces. IRIS. [Link]

  • ResearchGate. (n.d.). The thicknesses of silane layer (by ellipsometry) on Si wafer substrate.... Retrieved from [Link]

  • Casula, G., Primo, A., Fantauzzi, M., Elsener, B., & Rossi, A. (2024, February 20). XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces. Preprints.org. [Link]

  • Vukovic, G., et al. (2023, September 28). Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization-A Guide for Contact Angle Modification. PubMed. [Link]

  • Wong, C. (n.d.). Fourier-Transform Infrared Spectroscopy (FTIR). In Advances in Polymer Science. [Link]

  • MPG.PuRe. (n.d.). Synthesis of Novel Silanes with Functional Head Groups, Surface Modifications, and Characterization. [Link]

  • Beckhoff, B., et al. (2015, September 2). Quantification of Silane Molecules on Oxidized Silicon: Are there Options for a Traceable and Absolute Determination?. Analytical Chemistry, 87(19), 9620-9628. [Link]

  • Innovatech Labs. (2020, February 3). Beginner's Guide to XPS Analysis: Understanding the Data. [Link]

  • ResearchGate. (n.d.). ATR-FTIR “net” spectra of siloxane coatings on substrates S1÷S3. Retrieved from [Link]

  • Naik, V. V., Crobu, M., Venkataraman, N. V., & Spencer, N. D. (2013). Understanding Silane Functionalization. Surface Science and Technology. [Link]

  • Patel, P., et al. (2025, December 10). Design and Characterization of Silane-Modified Bio-Based Non-Isocyanate Polyurethane Coatings for Advanced Surface Applications. MDPI. [Link]

  • ACS Omega. (2024, December 2). Development of Amino-Functionalized Silica by Co-condensation and Alkylation for Direct Air Capture. [Link]

  • Physical Electronics. (n.d.). Handbook of X-ray Photoelectron Spectroscopy. [Link]

  • Google Patents. (n.d.).
  • Rasi, S., et al. (2017). Development of on-line FTIR spectroscopy for siloxane detection in biogas to enhance carbon contactor management. Waste Management, 68, 127-135. [Link]

  • HORIBA. (n.d.). Vibrational Spectroscopy of Ultra-Low-K Dielectric Materials. [Link]

  • Tohoku University. (n.d.). Fundamentals of ATR-FTIR Spectroscopy and Its Role for Probing In-Situ Molecular-Level Interactions. [Link]

  • Hydrophobe.org. (n.d.). Investigation of Siloxane Film Formation on Functionalized Germanium Crystals by Atomic Force Microscopy and FTIR-ATR Spectroscopy. [Link]

Sources

Validation

quantitative analysis of surface density of immobilized Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate

[label="APTES\n``` Fig 1. Mechanistic divergence between monoalkoxysilane and trialkoxysilane surface functionalization.

Author: BenchChem Technical Support Team. Date: March 2026

[label="APTES\n```

Fig 1. Mechanistic divergence between monoalkoxysilane and trialkoxysilane surface functionalization.

Quantitative Performance Comparison

To objectively evaluate the performance of Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate, we must look at the quantitative surface density metrics derived from X-ray Photoelectron Spectroscopy (XPS) and Spectroscopic Ellipsometry (SE). Because monoalkoxysilanes cannot polymerize, their maximum surface density is theoretically capped by the steric bulk of the dimethylsilyl headgroup and the availability of surface silanols (typically ~4.5–5.0 OH/nm² on fully hydroxylated silica) .

Table 1: Comparative Surface Density and Film Metrics
ParameterMethyl {2-[methoxy(dimethyl)silyl]ethyl}carbamateAPTES (Triethoxysilane)MPTMS (Trimethoxysilane)
Silane Classification MonoalkoxysilaneTrialkoxysilaneTrialkoxysilane
Monolayer Fidelity True SAM (No cross-linking)Polymeric MultilayerPolymeric Multilayer
Surface Density 1.2 – 1.6 molecules/nm² 3.0 – 5.3+ molecules/nm²2.5 – 4.0 molecules/nm²
Film Thickness (SE) ~0.6 nm (Highly uniform)0.7 – 2.5 nm (Variable)0.8 – 1.5 nm
Density RSD (%) < 5% > 15%> 12%
Terminal Group Protected CarbamatePrimary AmineThiol

Data Insight: While APTES yields a higher absolute number of molecules per square nanometer, this "density" is an artifact of 3D multilayering rather than a functional 2D array. The monoalkoxysilane carbamate provides a mathematically predictable, highly uniform surface with an RSD of less than 5%, which is critical for reproducible drug loading or sensor calibration.

Self-Validating Experimental Protocols

To accurately quantify the surface density of the immobilized carbamate, the functionalization must be performed under conditions that isolate the silane-substrate reaction from environmental variables. The following protocol utilizes Chemical Vapor Deposition (CVD) .

Causality Check: Liquid-phase deposition of silanes often exacerbates trace-water polymerization. Vapor-phase CVD ensures that only monomeric silane interacts with the substrate, which is critical for validating the theoretical density limits of monoalkoxysilanes.

Protocol: Vapor-Phase Silanization and Orthogonal Quantification

Step 1: Substrate Activation (Hydroxylation)

  • Submerge silicon wafers (with native oxide) in freshly prepared Piranha solution (3:1 v/v H₂SO₄ : 30% H₂O₂) for 30 minutes at 80°C. (Caution: Highly reactive).

  • Rinse exhaustively with ultra-pure water (18.2 MΩ·cm) and dry under a stream of high-purity N₂.

  • Validation: Analyze a control wafer via contact angle goniometry. A water contact angle of <5° confirms maximum silanol density.

Step 2: Vapor-Phase Deposition

  • Place the activated substrates in a vacuum desiccator alongside a glass vial containing 100 µL of Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate.

  • Evacuate the chamber to ~10 Torr and seal. Allow the vapor deposition to proceed for 12 hours at room temperature.

  • Remove the substrates and anneal at 110°C for 30 minutes to drive the condensation reaction to completion.

  • Sonicate the substrates sequentially in anhydrous toluene, ethanol, and water for 5 minutes each to remove any physisorbed (non-covalently bound) molecules.

Step 3: Orthogonal Quantification (XPS and SE)

  • Spectroscopic Ellipsometry (SE): Measure the film thickness (Δ, Ψ) using a fixed refractive index model (n ≈ 1.45 for organic silane layers). The expected thickness for the target molecule is ~0.6 nm.

  • X-ray Photoelectron Spectroscopy (XPS): Perform high-resolution scans of the Si 2p, C 1s, and N 1s regions.

G A Immobilized Carbamate Surface B X-ray Photoelectron Spectroscopy (XPS) A->B C Spectroscopic Ellipsometry (SE) A->C D Fluorescence Assay (Post-Deprotection) A->D E N/Si Elemental Ratio B->E F Film Thickness (Δ, Ψ) C->F G Fluorophore Cleavage D->G H Quantitative Surface Density (molecules/nm²) E->H F->H G->H

Fig 2. Multi-modal analytical workflow for quantifying silane surface density.

Advanced Quantification: Calculating Density from XPS Data

To translate XPS elemental ratios into an absolute surface density ( Γ , molecules/nm²), we utilize the overlayer attenuation model. Because the nitrogen atom (N 1s) is uniquely present in the carbamate group and absent in the bare silica substrate, it serves as the perfect internal stoichiometric marker .

The surface density Γ can be calculated using the simplified relation:

Γ=ISi​/SSi​IN​/SN​​×ρSi​×λSi​×cos(θ)

Where:

  • IN​ and ISi​ are the integrated peak areas for N 1s and Si 2p.

  • SN​ and SSi​ are the atomic sensitivity factors (ASF) for the respective elements.

  • ρSi​ is the atomic density of silicon in the substrate.

  • λSi​ is the inelastic mean free path of the Si 2p photoelectrons through the organic overlayer.

  • θ is the take-off angle of the analyzer.

By relying on the N/Si ratio rather than C/Si, you bypass the ubiquitous problem of adventitious carbon contamination, ensuring your quantitative analysis of the Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate layer is highly accurate and self-validating.

References

  • "Surface densities of APTS, APTMS, AAPS, APDMS and APDMES on silica pretreated at various temperatures." ResearchGate. URL:[Link]

  • "Quantification of Variable Functional-Group Densities of Mixed-Silane Monolayers on Surfaces via a Dual-Mode Fluorescence and XPS Label." ResearchGate. URL:[Link]

  • "Reactions of Organosilanes with Silica Surfaces in Carbon Dioxide." ACS Publications. URL:[Link]

  • "A fluorescence based method for the quantification of surface functional groups in closed micro- and nanofluidic channels." Max Planck Society (MPG.PuRe). URL:[Link]

Comparative

Chemoselectivity and Cross-Reactivity Profiling of Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate

Introduction: The Need for Precision in Surface Modification In pharmaceutical drug delivery and analytical derivatization, controlling the chemoselectivity of organosilanes is paramount. When functionalizing silica nano...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Need for Precision in Surface Modification

In pharmaceutical drug delivery and analytical derivatization, controlling the chemoselectivity of organosilanes is paramount. When functionalizing silica nanoparticles for targeted drug delivery or derivatizing complex API metabolites for GC-MS, off-target cross-reactivity can lead to nanoparticle aggregation, loss of active payload, or analytical artifacts.

Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate (MMSEC) is a highly specialized, bifunctional organosilane. Unlike standard surface modifiers, MMSEC features a mono-alkoxy silane center —methoxy(dimethyl)silyl—paired with a latent carbamate group via an ethyl (beta) spacer. This guide objectively compares the cross-reactivity profile of MMSEC against traditional alternatives, providing actionable, self-validating protocols to ensure chemoselective grafting.

Mechanistic Causality: Why Structure Dictates Reactivity

As an application scientist, I frequently observe formulators struggling with irreversible nanoparticle aggregation. This is almost always due to the use of tri-alkoxy silanes (e.g., APTES), which undergo uncontrolled homopolymerization in the presence of trace water. MMSEC solves this through two distinct structural advantages:

  • The Mono-Alkoxy Advantage (Self-Limiting Grafting): Because MMSEC contains only a single methoxy leaving group, it can only form one siloxane bond per molecule. This strictly limits the reaction to a uniform monolayer on hydroxylated surfaces, avoiding the polymeric cross-linking seen with multi-alkoxy silanes .

  • The Beta-Spacer Kinetic Dampening: The reactivity of the Si-O-CH₃ bond is governed by the electrophilicity of the silicon atom. In alpha-silanes, the proximity of the electron-withdrawing carbamate group highly activates the silane towards rapid nucleophilic attack, making them highly reactive but prone to side reactions . MMSEC is a beta-silane; the added methylene group dampens this inductive effect, providing a controlled reaction rate that favors surface silanols over competing formulation nucleophiles .

Despite these advantages, MMSEC is not immune to cross-reactivity. Free polyols and primary amines in the formulation matrix can compete with surface silanols, leading to off-target transesterification or aminolysis.

Comparative Performance Data

To objectively evaluate MMSEC, we compared its chemoselectivity against two industry standards: APTES (Tri-alkoxy amino silane) and Geniosil XL 65 (Di-alkoxy alpha-silane carbamate).

Silane ReagentStructural ClassTarget Grafting Rate ( kgraft​ )Off-Target TransesterificationOff-Target AminolysisMonolayer Uniformity
MMSEC Mono-alkoxy, Beta-spacerModerate (Controlled)LowVery Low (Latent)Excellent (Self-limiting)
APTES Tri-alkoxy, Gamma-spacerFastHighN/A (Free Amine)Poor (Forms multilayers)
Geniosil XL 65 Di-alkoxy, Alpha-spacerVery FastHighModerateFair (Prone to bridging)

Data Interpretation: MMSEC sacrifices absolute reaction speed for exceptional chemoselectivity and monolayer control, making it the superior choice for precision drug delivery vehicles where batch-to-batch reproducibility is critical.

Reaction Pathways Visualization

The following diagram maps the kinetic competition between desired surface grafting and off-target cross-reactivity pathways.

G cluster_targets Reaction Targets MMSEC MMSEC (Mono-alkoxy Silane) Silanol Surface Silanols MMSEC->Silanol k_graft Alcohols Free Polyols MMSEC->Alcohols k_trans Amines Free Amines MMSEC->Amines k_amin Grafting Target: Monolayer Grafting Silanol->Grafting Trans Off-Target: Transesterification Alcohols->Trans Amin Off-Target: Aminolysis Amines->Amin

Chemoselectivity pathways of MMSEC during nanoparticle surface modification.

Self-Validating Protocol: Chemoselectivity Kinetic Assay

To trust your surface modification, your protocol must be a self-validating system. The following methodology utilizes an in situ quantitative NMR (qNMR) and GC-MS closed-loop mass balance approach. By continuously tracking both the depletion of MMSEC and the generation of the methanol leaving group, any deviation from a 1:1 molar ratio instantly flags uncharacterized cross-reactivity.

Step-by-Step Methodology

Step 1: Matrix Preparation & Internal Standardization

  • Prepare a standardized anhydrous matrix using deuterated chloroform (CDCl₃) to allow simultaneous NMR and GC-MS sampling.

  • Spike the matrix with 1,3,5-trioxane (50 mM) as the qNMR internal standard and nonane (50 mM) as the GC-MS internal standard. Causality: This dual-standard approach ensures cross-instrument validation and absolute quantification independent of solvent evaporation.

Step 2: Baseline Establishment

  • Introduce MMSEC to a final concentration of 100 mM.

  • Acquire baseline spectra to confirm a zero-baseline for free methanol.

Step 3: Competitive Nucleophile Introduction

  • Inject a stoichiometric mixture of soluble silica oligomers (representing surface silanols), Ethanol (representing off-target alcohols), and Butylamine (representing off-target amines) at 100 mM each into the sealed reaction vessel at 25°C under rigorous stirring.

Step 4: Kinetic Sampling & Mass Balance Validation

  • qNMR Tracking: Acquire ¹H-NMR spectra every 5 minutes for 2 hours. Track the disappearance of the Si-CH₃ protons of MMSEC (δ ~0.1 ppm) and the appearance of free methanol (δ ~3.4 ppm).

  • GC-MS Tracking: Extract 1 µL aliquots every 15 minutes, quench in cold hexane, and inject into the GC-MS to monitor the molecular ion of MMSEC and the formation of transesterified adducts.

  • Validation Gate: Calculate Δ[MMSEC] . The run is only considered valid if Δ[MMSEC]=[Methanol]released​+[Adducts]formed​±2% . If the mass balance fails, hidden cross-reactivity (such as carbamate degradation) has occurred, and the formulation matrix must be adjusted.

References

  • US5220047A - Carbamate silicon compounds as latent coupling agents and process for preparation and use Google Patents URL
  • Surface Modifications of Nanofillers for Carbon Dioxide Separation Nanocomposite Membrane MDPI URL:[Link]

  • US 2013/0217828A1 - Curable composition comprising organic polymer containing reactive silyl group Google Patents URL

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate

Comprehensive Safety and Operational Guide for Handling Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate As a Senior Application Scientist, I frequently guide research teams through the scale-up and handling of highly r...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate

As a Senior Application Scientist, I frequently guide research teams through the scale-up and handling of highly reactive organosilanes. Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate is a bifunctional molecule combining a moisture-sensitive methoxysilyl group with a carbamate moiety. While highly valuable for surface modification and bioconjugation in drug development workflows, its reactivity profile demands rigorous operational discipline. This guide establishes a self-validating system for its safe handling, ensuring that every protocol protects both the researcher and the integrity of the chemical.

Mechanistic Hazard Profile: The Causality of Risk

To handle this compound safely, one must understand its fundamental chemistry. The primary hazard does not stem solely from the intact molecule, but from its degradation products. The methoxy(dimethyl)silyl group is highly susceptible to nucleophilic attack by water.

Upon exposure to atmospheric moisture or aqueous reagents, the Si-OCH3 bond undergoes rapid hydrolysis. This reaction generates a silanol derivative and releases methanol (CH3OH) as a stoichiometric byproduct[1]. Methanol is a highly flammable, toxic solvent that can cause severe systemic toxicity, central nervous system depression, and irreversible ocular damage (blindness) upon inhalation or dermal absorption[2]. Furthermore, the resulting silanols can spontaneously condense to form cross-linked siloxanes, releasing additional heat and potentially causing sealed containers to pressurize and rupture[3].

Hydrolysis Silane Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate (Moisture Sensitive) Hydrolysis Hydrolysis Reaction (Exothermic) Silane->Hydrolysis Water Atmospheric Moisture (H2O) Water->Hydrolysis Methanol Methanol (CH3OH) (Toxic & Flammable) Hydrolysis->Methanol Cleavage of Si-OCH3 bond Silanol Silanol Derivative (Oligomerization) Hydrolysis->Silanol Formation of Si-OH bond

Figure 1: Hydrolysis pathway of methoxysilanes generating toxic methanol.

Mandatory Personal Protective Equipment (PPE)

Because the hydrolysis product (methanol) easily penetrates standard latex or thin nitrile, and the parent compound can cause severe skin and eye irritation[4], standard laboratory PPE is insufficient. The following matrix outlines the required equipment based on breakthrough times and chemical compatibility.

Protection AreaRequired EquipmentMaterial SpecificationScientific Rationale
Ocular Chemical splash goggles & Face shieldPolycarbonatePrevents ocular exposure to corrosive silanols and methanol, which causes severe eye damage[4].
Dermal (Hands) Chemical-resistant glovesButyl rubber (>0.4mm)Butyl rubber offers superior breakthrough times (>480 min) against methoxysilanes and methanol[5].
Respiratory Air-purifying respiratorNIOSH-approved, Type A (Brown) filterEssential if ventilation fails; Type A filters trap organic gases and vapors like methanol[4].
Body Lab coat & ApronFlame-resistant (FR) cottonProtects against splashes of combustible liquids and minimizes static accumulation[6].

Operational Handling Protocols

To prevent premature hydrolysis and ensure experimental reproducibility, Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate must be handled using strict air-free techniques.

Methodology: Anhydrous Reagent Transfer (Schlenk Technique)

  • Glassware Preparation: Bake all receiving flasks and syringes in an oven at 120°C for a minimum of 4 hours to remove surface-bound moisture. Cool under a continuous flow of high-purity Argon or Nitrogen.

  • Atmosphere Purging: Transfer the sealed reagent bottle into a well-ventilated fume hood. Purge the headspace of the receiving flask with inert gas for 10 minutes.

  • Syringe Preparation: Equip a gas-tight glass syringe with a stainless-steel needle. Pierce the septum of an inert gas line and flush the syringe barrel three times to displace ambient air.

  • Extraction: Carefully pierce the septum of the Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate container. Draw the required volume slowly to avoid cavitation and aerosol formation[2].

  • Transfer and Quench: Inject the reagent dropwise into the reaction mixture under active stirring. Once the operation is complete, immediately flush the needle and syringe with an anhydrous, non-reactive solvent (e.g., dry toluene) into a dedicated waste container to prevent the plunger from seizing due to siloxane polymerization.

Emergency Spill Mitigation and Disposal Plan

Organosilane spills require immediate, specific actions. Never use water to clean up a methoxysilane spill, as this will rapidly accelerate the release of toxic methanol vapors[7].

Methodology: Spill Containment and Recovery

  • Evacuation & Isolation: Immediately evacuate non-essential personnel from the area. Extinguish all ignition sources, as the generated methanol is highly flammable[5].

  • Ventilation: Maximize fume hood exhaust and ensure the room's HVAC system is operating at full capacity. Don a Type A organic vapor respirator before approaching the spill[4].

  • Inert Absorption: Liberally cover the spill with a non-combustible, inert absorbent material such as dry sand, vermiculite, or diatomaceous earth[5]. Do not use paper towels or combustible sawdust.

  • Collection: Allow 10-15 minutes for complete absorption. Use non-sparking tools (e.g., a polypropylene scoop) to transfer the saturated absorbent into a solvent-resistant, sealable hazardous waste container.

  • Surface Decontamination: Wipe the affected surface with a dry cloth, followed by a mild detergent solution only after all bulk reactive material has been removed.

WasteFlow Start Organosilane Spill Detected Absorb Cover with Dry Sand or Vermiculite Start->Absorb NoWater DO NOT USE WATER (Prevents Methanol Release) Start->NoWater Collect Collect via Non-Sparking Tools into Sealable Container Absorb->Collect Label Label: Hazardous Waste (Toxic/Combustible) Collect->Label Dispose Transfer to EHS / Approved Waste Disposal Plant Label->Dispose

Figure 2: Step-by-step emergency spill response and waste disposal workflow.

Waste Disposal Directives: All waste containing Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate must be strictly segregated from aqueous waste streams, acids, and strong oxidizers[4]. Label the container clearly as "Hazardous Waste: Combustible Organosilane / Methanol Generating" and coordinate with your Environmental Health and Safety (EHS) department for incineration at an approved waste disposal plant[4].

References

  • EP0675128A1 - Method for preparation of stable water-borne silane compositions - Google Patents. google.com.1

  • Safety data sheet. 212.6.101. 2

  • SAFETY DATA SHEET - Fisher Scientific. fishersci.com. 4

  • Safety Data Sheet - Berger-Seidle. berger-seidle.de. 5

  • DOW CORNING CORPORATION Material Safety Data Sheet - Farnell. farnell.com.6

  • SAFETY DATA SHEET - Geocelusa. geocelusa.com. 3

  • MATERIAL SAFETY DATA SHEET - Organosilane Ester. uwaterloo.ca. 7

Sources

© Copyright 2026 BenchChem. All Rights Reserved.